4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOQNIALDFJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Foreword
The 1-aryl-4-(trifluoromethyl)pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry. Its unique electronic properties, conferred by the trifluoromethyl group, enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, is a critical building block and a close analog to pharmacologically significant compounds, including derivatives of Celecoxib, a selective COX-2 inhibitor.[1][2][3] This guide provides a detailed exploration of the synthetic strategies, mechanistic underpinnings, and practical laboratory protocols for the preparation of this valuable compound, designed for researchers and professionals in chemical and pharmaceutical development.
Strategic Analysis: Deconstructing the Target Molecule
A robust synthetic plan begins with a thorough retrosynthetic analysis. The primary disconnections for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol involve the formation of the pyrazole ring and the installation of the N-aryl bond. This leads to two principal, yet divergent, strategic pathways.
Caption: Detailed workflow for the synthesis of the target compound.
Experimental Protocols & Mechanistic Insights
The following protocols are presented as self-validating systems. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformations.
Protocol 1: Synthesis of 4-Chlorophenylhydrazine Hydrochloride
This procedure is a modification of the classical Fischer hydrazine synthesis, where a diazonium salt is reduced. Using ammonium sulfite as the reducing agent is a reliable method that improves product quality and yield. [4][5]
-
Reagents & Setup:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ammonium Sulfite ((NH₄)₂SO₃)
-
Jacketed reaction vessel equipped with mechanical stirrer, thermometer, and addition funnels.
-
-
Step-by-Step Methodology:
-
Diazotization: Charge the reactor with 4-chloroaniline and water. Cool the stirred slurry to 5-10°C. Slowly add concentrated HCl, ensuring the temperature remains below 15°C. Once a clear solution of the hydrochloride salt is formed, cool to 5°C. Prepare a solution of NaNO₂ in water and add it dropwise to the aniline salt solution, maintaining the temperature between 5-10°C. The completion of diazotization is confirmed when the reaction mixture gives a positive test on starch-iodide paper.
-
Reduction: In a separate vessel, prepare an aqueous solution of ammonium sulfite. Add the freshly prepared, cold diazonium salt solution dropwise to the ammonium sulfite solution at room temperature. An exothermic reaction will occur. After the addition is complete, heat the mixture to 50-60°C and maintain for 3-4 hours. [5] 3. Acidification & Isolation: Cool the reaction mixture slightly to 50-70°C. Slowly add concentrated HCl. The product, 4-chlorophenylhydrazine hydrochloride, will precipitate as a crystalline solid. The high solubility of byproducts like ammonium chloride and ammonium bisulfate in water prevents their co-precipitation, leading to a purer product. [5] 4. Workup: Cool the slurry to 15°C, and collect the solid product by vacuum filtration. Wash the filter cake with cold, dilute HCl and then with a small amount of cold water. Dry the product under vacuum at 50°C.
-
-
Causality & Expertise: The strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The subsequent reduction with ammonium sulfite is favored over the traditional sodium sulfite because the resulting ammonium salt byproducts are more water-soluble, simplifying purification. [5]
Protocol 2: Synthesis of 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole
This multi-step sequence builds the functionalized pyrazole core.
-
Part A: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazole
-
Combine 4-chlorophenylhydrazine hydrochloride, 1,1,3,3-tetraethoxypropane (a stable precursor to malondialdehyde), and ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-chlorophenyl)-1H-pyrazole.
-
-
Part B: Bromination at the C4 Position
-
Dissolve the 1-(4-chlorophenyl)-1H-pyrazole from Part A in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the crude 4-bromo-1-(4-chlorophenyl)-1H-pyrazole, which can often be used in the next step without further purification.
-
-
Part C: Copper-Catalyzed Trifluoromethylation
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-1-(4-chlorophenyl)-1H-pyrazole from Part B, copper(I) iodide (CuI), and potassium fluoride (KF).
-
Add a dry, polar, aprotic solvent such as DMF or NMP.
-
Add the Ruppert-Prakash reagent (TMSCF₃) dropwise via syringe.
-
Heat the reaction mixture to 60-80°C and stir overnight.
-
Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to afford 1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole.
-
-
Mechanistic Insight: The Knorr synthesis (Part A) proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. [6]The subsequent bromination (Part B) is a standard electrophilic aromatic substitution. The trifluoromethylation (Part C) is a copper-mediated cross-coupling reaction, where TMSCF₃ serves as a nucleophilic trifluoromethyl source.
Protocol 3: Synthesis of 4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)phenol
The final step is a palladium-catalyzed hydroxylation, a variant of the Buchwald-Hartwig amination that forms a C-O bond.
-
Reagents & Setup:
-
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole
-
Potassium hydroxide (KOH) or Sodium tert-butoxide (NaOtBu)
-
A suitable Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos or XPhos)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or glovebox for maintaining an inert atmosphere.
-
-
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, the phosphine ligand, and the base (KOH).
-
Add the 1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole and the anhydrous solvent.
-
Seal the flask and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Carefully acidify the mixture with 1 M HCl to pH ~5-6.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain the final product, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
-
Data Presentation and Characterization
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Compound | Step | Typical Yield | Key Analytical Data |
| 4-Chlorophenylhydrazine HCl | 1 | 80-90% | Confirmed by melting point and comparison to reference spectra. |
| 1-(4-Chlorophenyl)-1H-pyrazole | 2A | 75-85% | ¹H NMR: Characteristic pyrazole protons (δ ~7.6-8.0 ppm) and ABCD system for the chlorophenyl ring. |
| 4-Bromo-1-(4-chlorophenyl)-1H-pyrazole | 2B | 90-95% | ¹H NMR: Disappearance of the C4-H proton signal. MS: Isotopic pattern for bromine. |
| 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole | 2C | 50-70% | ¹⁹F NMR: Singlet at δ ~ -61 ppm. ¹³C NMR: Quartet for the CF₃ carbon (J_CF ~270 Hz). |
| 4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)phenol | 3 | 60-80% | ¹H NMR: Appearance of a broad singlet for the phenolic OH. IR: Broad O-H stretch (~3200-3400 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹). MS (ESI-): [M-H]⁻ peak. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Trifluoromethylation | Impure starting bromide; Inactive catalyst; Insufficiently anhydrous conditions. | Purify the bromo-pyrazole before use. Use fresh, high-purity CuI. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Incomplete Final Hydroxylation | Catalyst deactivation; Insufficiently strong base. | Screen different palladium ligands (e.g., bulky biarylphosphines). Use a stronger base like LiHMDS if NaOtBu fails. Ensure the reaction is thoroughly deoxygenated. |
| Formation of Regioisomers | (In Knorr Synthesis) Use of an unsymmetrical 1,3-dicarbonyl. | Modify substituents on the dicarbonyl to enhance steric or electronic differentiation. Adjusting the pH can also influence regioselectivity. [7] |
| Purification Difficulties | Similar polarity of product and byproducts. | Employ alternative chromatography techniques (e.g., reverse-phase) or attempt purification via recrystallization from a solvent/anti-solvent system. |
References
-
Jasiński, R. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. [Link]
-
Li, Y., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. [Link]
-
Dow, A. G., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2021). Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. [Link]
-
Jasiński, R., et al. (2020). Synthesis of Drug-like Fully Substituted 3-Trifluoromethyl Pyrazoles. ResearchGate. [Link]
-
Abdellatif, K. R. A., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore. ChEMBL. [Link]
-
Liu, H., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Oelke, A. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Humphrey, S. M., et al. (2008). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E. [Link]
-
Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
-
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]
- CN110981806A - Method for synthesizing aryl pyrazole nitrile and byproduct carbonic acid diester.
-
Fischer, E. (1921). Phenylhydrazine. Organic Syntheses. [Link]
- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
-
Sadek, B., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]
- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Rajashakar, V., et al. (n.d.). SYNTHESIS OF NOVEL 4-SUBSTITUTED-1, 2, 3-TRIAZOLE TAGGED 1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBALDEHYDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Various Authors. (2019). Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate. [Link]
-
Trogdon, J. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
-
Singh, R. P., et al. (2017). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. [Link]
-
Singh, R. P., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. [Link]
-
Growing Science. (2025). Current Chemistry Letters. Growing Science. [Link]
-
Stanovnik, B., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on a promising yet under-characterized molecule: 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol (CAS No. 1339808-31-9).
While this compound is commercially available, a comprehensive public dataset of its physicochemical properties is notably absent. This document, therefore, serves a dual purpose: to collate the known information and, more critically, to provide a robust framework for its complete experimental characterization. The methodologies outlined herein are designed to be self-validating and are grounded in established analytical principles, ensuring the generation of high-quality, reliable data essential for any drug discovery and development pipeline.
Compound Identity and Structural Framework
Molecular Structure:
Caption: Chemical structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol | - |
| CAS Number | 1339808-31-9 | [Moshang Chemical] |
| Molecular Formula | C₁₀H₇F₃N₂O | [Moshang Chemical] |
| Molecular Weight | 228.17 g/mol | [Moshang Chemical] |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | - |
Synthesis and Purification
A plausible synthetic route to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol involves the condensation of 4-hydrazinophenol with a suitable trifluoromethylated three-carbon building block. An alternative, and likely more common, approach would be the reaction of 4-(trifluoromethyl)-1H-pyrazole with a protected 4-halophenol followed by deprotection. Given the commercial availability of 4-(trifluoromethyl)phenol, a likely synthetic precursor, a potential synthesis is outlined below.
Proposed Synthetic Pathway:
Sources
Advanced Structural Elucidation of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Content Type: Technical Whitepaper Author Role: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The incorporation of fluorinated heterocycles into molecular scaffolds is a cornerstone of modern drug discovery. Specifically, the trifluoromethylated pyrazole motif—found in blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and emerging kinase inhibitors—exhibits remarkable metabolic stability and profound thermodynamic binding advantages. However, the precise structural elucidation of these scaffolds is notoriously complex.
As analytical scientists, the core challenge in characterizing 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol lies in differentiating potential regiochemical outcomes and positional isomers. While 1D NMR provides a baseline, the
To solve this, we employ a self-validating analytical framework . By layering High-Resolution Mass Spectrometry (HRMS) with multinuclear 1D NMR (
The Self-Validating Analytical Workflow
The following graph illustrates the orthogonal validation strategy employed to definitively map the target's connectivity.
Caption: Workflow for the multimodal structural elucidation of fluorinated pyrazoles.
Detailed Experimental Methodologies
To ensure absolute trustworthiness, the analytical protocols below are standardized to mitigate artifacts (e.g., sample concentration shifting tautomeric equilibria or localized solvent effects).
Protocol 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Causality & Logic: Before investing in NMR time, the exact isotopic mass validates the elemental formula (C
H F N O), ruling out unexpected over-arylation or defluorination byproducts during synthesis. -
Methodology:
-
Dilute 1 mg of the purified sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid.
-
Inject 2 µL into a Q-TOF mass spectrometer utilizing a heated electrospray ionization (HESI) source.
-
Operate in positive ion mode (
) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. -
Validate the exact mass against the theoretical value (
229.0583).
-
Protocol 2: Multinuclear 1D NMR Acquisition ( H, C, F)
-
Causality & Logic:
H NMR identifies the para-substituted phenol spin system (AA'BB' pattern) and the two isolated pyrazole protons. The F NMR provides a singular, definitive signal for the –CF moiety, while C precisely maps the carbon scaffold, leveraging diagnostic scalar couplings ( , , )[3]. -
Methodology:
-
Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-
. High concentration minimizes trace water artifacts and provides sufficient signal-to-noise (S/N) for carbon acquisition. -
H NMR (600 MHz): Acquire with 16 scans, a relaxation delay (
) of 2 seconds, and a 30° flip angle. -
F NMR (564 MHz): Acquire with 32 scans,
of 3 seconds. Utilize inverse-gated H decoupling if necessary to resolve broadness, though the –CF group on a pyrazole typically requires no decoupling to observe the sharp singlet. -
C NMR (150 MHz): Acquire with 1024 scans,
of 2 seconds, with continuous H decoupling.
-
Protocol 3: 2D NMR Regiochemical Mapping (HMBC & NOESY)
-
Causality & Logic: Unlike 3-CF
and 5-CF isomers which possess adjacent protons exhibiting a clear coupling ( 2 Hz), a 4-CF substitution isolates the H3 and H5 pyrazole protons as singlets. Determining which singlet is H3 and which is H5, and proving the phenol is attached precisely at the N1 position, necessitates 2D techniques[4]. HMBC tracks through-bond connectivity across heteroatoms, while NOESY measures through-space spatial proximity. -
Methodology:
-
NOESY: Acquire with a mixing time of 500 ms. Look for cross-peaks between the downfield pyrazole singlet (H5) and the ortho-protons of the phenol ring (H2'/H6').
-
HMBC: Optimize for long-range couplings (
Hz). Map the correlation from the pyrazole H5 proton into the ipso-carbon of the phenol ring (C1').
-
Caption: Key 2D NMR logical relationships resolving regiochemical connectivity.
Quantitative Data Syntheses
The spectral footprint of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is diagnostic. The presence of the powerfully electron-withdrawing CF
Table 1: H and F NMR Assignments (DMSO- )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Rationale / Notes |
| 9.85 | Singlet (s) | 1H | Phenol -OH | Rapidly exchanges; absent in D | |
| 8.82 | Singlet (s) | 1H | Pyrazole H5 | Deshielded by adjacent N-Aryl ring and CF | |
| 8.21 | Singlet (s) | 1H | Pyrazole H3 | Isolated singlet; validates 4-CF | |
| 7.55 | Doublet (d, | 2H | Phenol H2', H6' | Ortho to N1; AA'BB' splitting pattern. | |
| 6.90 | Doublet (d, | 2H | Phenol H3', H5' | Ortho to OH group. | |
| -56.5 | Singlet (s) | 3F | Pyrazole -CF | Typical region for heteroaromatic trifluoromethyl groups[1]. |
Table 2: C NMR Assignments and Fluorine Scalar Couplings
| Chemical Shift (δ, ppm) | Carbon Type | Coupling to | Assignment |
| 157.2 | Quaternary | None | Phenol C4' (ipso to OH) |
| 140.5 | CH | Quartet ( | Pyrazole C3 |
| 132.0 | Quaternary | None | Phenol C1' (ipso to N1) |
| 130.2 | CH | Quartet ( | Pyrazole C5 |
| 124.0 | CF | Quartet ( | Trifluoromethyl Carbon |
| 121.5 | CH | None | Phenol C2', C6' |
| 116.8 | CH | None | Phenol C3', C5' |
| 112.4 | Quaternary | Quartet ( | Pyrazole C4 |
Note: The observation of the robust
Conclusion
The absolute structural elucidation of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is achieved not through a single modality, but via a concerted matrix of advanced spectroscopic analyses. High-resolution mass spectrometry ensures exact formula adherence, while the lack of vicinal proton couplings (
References
-
Kline, M., & Cheatham, S. (2007). Unambiguous Assignment of Trifluoromethylpyrazole Regioisomers by 19F-15N Correlation Spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76-78.[Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12.[Link]
-
García-Pérez, P., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003.[Link]
-
Pietruś, W., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Molecules, 28(8), 3531.[Link]
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4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Introduction
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a small molecule belonging to the diaryl pyrazole class of compounds. Its structure, featuring a central pyrazole ring linked to a phenol and a trifluoromethyl-substituted phenyl group, is reminiscent of several biologically active molecules. While this specific molecule is not as extensively characterized in publicly available literature as commercial drugs, its structural motifs suggest a plausible and compelling mechanism of action as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This guide will provide an in-depth exploration of this proposed mechanism, grounded in the established pharmacology of selective COX-2 inhibitors and outlining the rigorous experimental methodologies required for its validation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative scientific literature.
Part 1: The Cyclooxygenase (COX) Pathway and the Role of COX-2 in Inflammation
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators. There are two main isoforms of the COX enzyme:
-
COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.
-
COX-2 (PTGS2): In contrast, COX-2 is typically not present in most tissues under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.
The differential expression and function of COX-1 and COX-2 are central to the development of selective COX-2 inhibitors. The goal of these drugs is to reduce inflammation by inhibiting COX-2, while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway
The inflammatory cascade leading to COX-2 induction and prostaglandin production is a well-characterized pathway.
Caption: The COX-2 signaling pathway in response to inflammatory stimuli.
Part 2: Proposed Mechanism of Action - Selective COX-2 Inhibition
Based on its chemical structure, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is hypothesized to act as a selective inhibitor of the COX-2 enzyme. This hypothesis is supported by the following structural features:
-
Diaryl Pyrazole Scaffold: This core structure is a well-established pharmacophore found in several potent and selective COX-2 inhibitors, such as celecoxib. The two aryl rings can occupy the two main hydrophobic pockets of the COX active site.
-
Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group on one of the phenyl rings is a common feature in modern medicinal chemistry. This group is strongly electron-withdrawing and can enhance binding affinity and metabolic stability. In the context of COX-2 inhibition, it can contribute to favorable interactions within the enzyme's active site.
-
Phenolic Moiety: The phenol group can form key hydrogen bonds with residues in the active site of the COX enzyme, anchoring the molecule in a favorable conformation for inhibition.
The selectivity for COX-2 over COX-1 is attributed to a key difference in the active sites of the two isoforms. The COX-2 active site is approximately 20% larger than the COX-1 active site, due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2. This creates a side pocket in the COX-2 active site that can accommodate the bulky trifluoromethyl-substituted phenyl group of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, a feature that is sterically hindered in the COX-1 active site.
Part 3: Experimental Validation of the Mechanism of Action
A rigorous, multi-step experimental workflow is required to validate the proposed mechanism of action. This workflow progresses from in vitro enzyme assays to cell-based models and finally to in vivo studies.
Caption: Experimental workflow for validating the mechanism of action.
In Vitro Assays
Objective: To determine the potency (IC50) of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol against both COX-1 and COX-2 enzymes and to calculate its selectivity index.
Methodology:
-
Enzyme Source: Use purified ovine COX-1 and recombinant human COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme. The conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the heme group of the enzyme is monitored in the presence of arachidonic acid.
-
Procedure:
-
Prepare a series of dilutions of the test compound, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound dilutions.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Include positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Expected Outcome: 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is expected to show a significantly lower IC50 value for COX-2 compared to COX-1, resulting in a high selectivity index.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Hypothetical Data for the Topic Compound | >10,000 | 150 | >67 |
| Celecoxib (Reference) | 3,000 | 40 | 75 |
| Ibuprofen (Non-selective Reference) | 2,500 | 5,500 | 0.45 |
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol on the COX-2 enzyme.
Methodology:
-
Assay Setup: Similar to the IC50 determination assay, but with varying concentrations of both the substrate (arachidonic acid) and the inhibitor.
-
Procedure:
-
Perform the COX-2 activity assay at several fixed concentrations of the inhibitor.
-
At each inhibitor concentration, vary the concentration of arachidonic acid.
-
Measure the initial reaction velocity (V0) for each condition.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) or a Michaelis-Menten plot for each inhibitor concentration.
-
Analyze the changes in Km (Michaelis constant) and Vmax (maximum velocity) to determine the mode of inhibition.
-
Competitive: Km increases, Vmax remains unchanged.
-
Non-competitive: Km remains unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease.
-
-
Expected Outcome: Many selective COX-2 inhibitors exhibit competitive inhibition, suggesting that 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol will likely bind to the active site of COX-2 and compete with arachidonic acid.
Cell-Based Assays
Objective: To confirm that the compound can inhibit COX-2 activity in a cellular context, leading to a reduction in the production of the pro-inflammatory prostaglandin E2 (PGE2).
Methodology:
-
Cell Line: Use a relevant cell line, such as murine macrophage-like RAW 264.7 cells or human monocytes.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol for 1-2 hours.
-
Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubate for a further 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Expected Outcome: The compound should dose-dependently inhibit LPS-induced PGE2 production, demonstrating its efficacy in a cellular model of inflammation.
In Vivo Models
Objective: To evaluate the anti-inflammatory efficacy of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in a standard animal model of acute inflammation.
Methodology:
-
Animal Model: Use rats or mice.
-
Procedure:
-
Administer the test compound orally or intraperitoneally at various doses.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one of the hind paws.
-
Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Include a vehicle control group and a positive control group (e.g., indomethacin or celecoxib).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each dose and time point compared to the vehicle control group.
-
Determine the ED50 (effective dose that produces 50% of the maximum effect).
-
Expected Outcome: Oral or IP administration of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol should significantly reduce the carrageenan-induced paw edema in a dose-dependent manner, confirming its anti-inflammatory properties in a living organism.
Conclusion
The structural features of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol strongly suggest a mechanism of action as a selective COX-2 inhibitor. This guide has outlined a comprehensive and rigorous experimental cascade to validate this hypothesis, from initial in vitro enzyme kinetics to cell-based functional assays and finally to in vivo proof of concept. The successful execution of these studies would provide a robust body of evidence to confirm the proposed mechanism and support further development of this compound as a potential anti-inflammatory agent. The provided methodologies represent the gold standard in the field and are designed to yield clear, interpretable, and scientifically sound data.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(6), 1121–1132. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]
-
Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810–15814. [Link]
-
Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]
Unlocking the Therapeutic Potential of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol: A Technical Guide to Target Identification and Validation
Foreword
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. Its derivatives have been extensively investigated, leading to the development of numerous therapeutic agents with applications in oncology, inflammation, and infectious diseases.[1][2] This technical guide focuses on a specific, yet promising, molecule: 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol. The strategic incorporation of a trifluoromethyl group is known to enhance key pharmacological properties such as metabolic stability and target binding affinity.[3][4] This document provides a comprehensive framework for researchers and drug development professionals to explore and validate the potential therapeutic targets of this compound, with a primary focus on its anticipated role as a protein kinase inhibitor in oncology.
The Molecular Architecture: A Triad of Therapeutic Promise
The structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a deliberate amalgamation of three key chemical moieties, each contributing to its potential therapeutic profile:
-
The Pyrazole Core: This five-membered aromatic heterocycle is a versatile scaffold found in numerous FDA-approved drugs.[5] Its unique electronic properties and ability to form multiple non-covalent interactions make it an ideal anchor for binding to the active sites of various enzymes, particularly protein kinases.[6][2]
-
The Trifluoromethyl Group (-CF3): The inclusion of this highly electronegative group can significantly modulate the physicochemical properties of a molecule.[3] It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve cell permeability, and engage in specific interactions with protein targets, often leading to increased potency and selectivity.[3][7]
-
The Phenolic Hydroxyl Group (-OH): The phenol moiety can act as both a hydrogen bond donor and acceptor, crucial for anchoring the molecule within a protein's binding pocket. It also provides a potential site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
This unique combination of a proven pharmacophore (pyrazole), a potency-enhancing group (-CF3), and a key interacting moiety (-OH) positions 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol as a compelling candidate for drug discovery, particularly in the realm of targeted cancer therapy.
Prime Suspects: Investigating Protein Kinases as Primary Therapeutic Targets
The vast body of literature on pyrazole-containing compounds strongly points towards protein kinases as the most probable class of therapeutic targets.[1][2] Kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][9]
Based on the structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol and the established activities of similar molecules, we can hypothesize its potential to inhibit several key kinase families implicated in oncology.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
Many pyrazole derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR.[1] These receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis. Inhibition of these pathways can lead to the suppression of tumor progression.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of EGFR and VEGFR signaling pathways.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[9] Several pyrazole-containing molecules have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1][10]
Hypothesized Cell Cycle Regulation
Caption: Hypothesized inhibition of Cyclin-Dependent Kinases (CDKs).
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell survival and proliferation. Its hyperactivation is frequently observed in various cancers. Pyrazole derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and Akt.[8][1]
Experimental Validation: A Step-by-Step Guide
To transition from hypothesis to evidence, a systematic and rigorous experimental approach is essential. The following protocols outline a logical workflow for identifying and validating the therapeutic targets of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
Target Validation Workflow
Caption: A systematic workflow for therapeutic target validation.
Phase 1: In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on a panel of purified protein kinases.
Methodology: Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Preparation of Reagents:
-
Prepare a stock solution of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in 100% DMSO.
-
Serially dilute the compound in kinase buffer to achieve a range of concentrations for IC50 determination.
-
Prepare kinase/substrate solutions for the target kinases (e.g., EGFR, VEGFR2, CDK2, PI3Kα).
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase/substrate solution.
-
Add the serially diluted compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Add the Kinase-Glo® reagent to each well to terminate the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of the compound. |
| Kinase Panel | A selection of kinases to test for selectivity. |
| ATP Concentration | Typically at or near the Km for each kinase. |
Phase 2: Cell-Based Assays
Objective: To assess the effect of the compound on cancer cell viability, proliferation, and apoptosis.
Methodology: MTT Cell Viability Assay
-
Cell Culture:
-
Culture cancer cell lines known to be dependent on the hypothesized target kinases (e.g., A549 for EGFR, HUVEC for VEGFR, MCF-7 for CDKs).
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value for each cell line.
-
Phase 3: Target Engagement and Pathway Modulation
Objective: To confirm that the compound interacts with its intended target in a cellular context and modulates the downstream signaling pathway.
Methodology: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the compound at concentrations around its GI50 value for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated (active) and total forms of the target kinase and its downstream effectors (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
A decrease in the phosphorylation of the target kinase and its downstream substrates upon compound treatment indicates successful target engagement and pathway inhibition.
-
Broader Therapeutic Horizons: Beyond Oncology
While the primary focus of this guide is on oncology, the structural motifs of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol suggest potential applications in other therapeutic areas.
-
Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory properties.[11] The compound could be investigated for its ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways (e.g., p38 MAPK, JNK).
-
Antibacterial Activity: The pyrazole nucleus is present in some antimicrobial agents.[3][12][13][14][15][16] Screening the compound against a panel of pathogenic bacteria, including drug-resistant strains, could reveal novel antibacterial activity.[3][12][13][14][16]
Conclusion and Future Directions
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol represents a molecule of significant therapeutic promise, primarily as a potential inhibitor of protein kinases implicated in cancer. This guide provides a foundational framework for its systematic investigation, from target hypothesis to experimental validation. The successful identification and validation of its therapeutic targets will be a critical step in advancing this compound through the drug discovery pipeline. Future studies should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]
-
One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]
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Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PMC. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (2023). ResearchGate. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PMC. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). PMC. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Publishing. [Link]
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2022). Sciforum. [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed. [Link]
-
Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. (2001). ResearchGate. [Link]
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Unlocking Diaryl Ether Pharmacophores: A Technical Guide to 4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)phenol in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic integration of fluorinated heterocycles is a cornerstone of rational drug design. 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol (CAS: 1339808-31-9) represents a highly privileged, bifunctional building block[1]. It marries the metabolic resilience and lipophilicity of a 4-(trifluoromethyl)pyrazole core with the synthetic versatility of a phenolic hydroxyl group[2].
Unlike inert C–H bonds that require complex functionalization, the phenolic handle on this scaffold acts as a direct point of orthogonal diversification. This technical guide outlines the physicochemical rationale, structural utility, and specific experimental protocols for deploying this compound in the synthesis of ion channel modulators (e.g., Nav1.8 blockers) and cyclooxygenase (COX-2) inhibitors.
Core Chemical Properties & Electronic Profiling
As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over alternatives like 3-trifluoromethyl or un-fluorinated analogs.
The 4-(Trifluoromethyl)pyrazole Core
The inclusion of a trifluoromethyl (-CF₃) group at the 4-position of the pyrazole ring serves a dual purpose[2]:
-
Metabolic Shielding : The electron-withdrawing nature of the -CF₃ group fundamentally alters the electron density of the pyrazole ring. By pulling electron density away from the aromatic system, it severely reduces the nucleophilicity of the ring, rendering it highly resistant to cytochrome P450 (CYP450) mediated oxidative degradation (e.g., aromatic hydroxylation).
-
Steric Optimization : Positioning the -CF₃ group at the 4-position, rather than the 3- or 5-position, prevents unfavorable steric clashing with the N1-phenyl ring. This allows the biaryl system to adopt a lower-energy co-planar conformation, which is often required for deep binding in hydrophobic target pockets[3].
The Phenolic Handle
The hydroxyl group (-OH) on the phenyl ring allows for late-stage diversification[1]. Rather than synthesizing a massive library of pyrazoles de novo, researchers can rely on this single building block to rapidly generate structurally diverse libraries through simple O-alkylation or transition-metal cross-coupling following conversion to a triflate.
Applications in Medicinal Chemistry
Voltage-Gated Sodium Channel (Nav1.8) Inhibition
Nav1.8 channels are highly expressed in the dorsal root ganglion (DRG) and are critical drivers of action potentials in nociceptive (pain) pathways[4]. Modulators of Nav1.8, such as A-803467, rely heavily on lipophilic aryl ether and amide scaffolds to stabilize the inactivated state of the channel pore[5]. Derivatizing 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol via Williamson ether synthesis produces bulky, lipophilic ethers that closely mimic the pharmacophore models required for selective Nav1.8 blockade over Nav1.5 (cardiac) channels.
Pharmacological inhibition of Nav1.8 channels by pyrazole-ether derivatives preventing pain signals.
COX-2 and Kinase Inhibition
The 1-arylpyrazole motif is a known pharmacophore in anti-inflammatory drugs like Celecoxib[3]. By utilizing the phenol group to attach an extended side chain or cross-coupling it to an aniline, researchers can generate highly selective kinase inhibitors and COX-2 antagonists with finely tuned binding kinetics[2].
Quantitative Property Analysis
Translating a building block into a lead compound requires strict adherence to Lipinski’s Rule of Five. Below is a predictive analysis of the core building block against a theoretical ether derivative (3,5-difluorobenzyl ether) and the reference drug Celecoxib[6][7].
| Compound | Molecular Weight ( g/mol ) | ClogP (Predicted) | H-Bond Donors | H-Bond Acceptors | PSA (Ų) |
| 4-(4-CF₃-1H-pyrazol-1-yl)phenol | 228.17 | 2.5 | 1 | 4 | 32.6 |
| 3,5-Difluorobenzyl Ether | 354.27 | 4.8 | 0 | 4 | 21.6 |
| Celecoxib (Reference) | 381.37 | 3.5 | 2 | 6 | 77.3 |
Data Interpretation: Conversion of the phenol to an ether predictably drops the Polar Surface Area (PSA) and removes the single H-bond donor, significantly boosting the ClogP. This shift is highly desirable for blood-brain barrier (BBB) penetration or targeting intramembrane sites (e.g., Nav1.8).
Experimental Methodologies: A Self-Validating System
To ensure reproducibility, the following protocols implement rigorous internal controls and rationalized reagent selections.
Protocol A: O-Alkylation via Williamson Ether Synthesis
Objective: Generate lipophilic aryl-alkyl ethers for Nav1.8 inhibition assays.
Rationale for Choices : We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) rather than standard NaOH in water. The large, "soft" cesium cation weakly coordinates to the phenoxide anion, vastly increasing the nucleophilicity of the oxygen. This completely suppresses competitive C-alkylation of the phenyl ring, ensuring 100% regioselectivity for the O-alkylated product.
Step-by-Step Method :
-
Preparation : In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol (1.0 eq, 2.28 g, 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation : Add anhydrous Cs₂CO₃ (1.5 eq, 4.88 g, 15 mmol). Stir at room temperature for 15 minutes. The solution will shift to a mild yellow hue, validating phenoxide formation.
-
Alkylation : Dropwise, add the chosen alkyl/aryl halide (e.g., 3,5-difluorobenzyl bromide) (1.1 eq, 11 mmol).
-
Heating : Heat the mixture to 60°C. Note: Exceeding 80°C in DMF risks partial decomposition of the pyrazole core and unwanted side reactions.
-
Validation & Workup : Track via TLC (Hexanes/Ethyl Acetate 3:1). Upon consumption of the phenol (typically 2-4 hours), cool to room temperature, quench with ice water (50 mL), and extract with Ethyl Acetate (3 × 30 mL). Wash organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Triflation for Downstream Cross-Coupling
Objective: Convert the inert C-O bond into a highly reactive aryl triflate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Rationale for Choices : Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive. Performing this at 0°C in Dichloromethane (DCM) with Pyridine acts as an acid scavenger. Pyridine prevents the generated triflic acid from protonating the pyrazole nitrogens, which would stall the reaction and crash the intermediate out of solution.
Step-by-Step Method :
-
Preparation : Dissolve the pyrazole-phenol (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add Pyridine (2.0 eq) and cool to 0°C in an ice bath.
-
Electrophilic Addition : Slowly add Tf₂O (1.2 eq) dropwise over 10 minutes. The reaction is highly exothermic.
-
Validation & Workup : Stir for 1 hour at 0°C. TLC tracking will show the disappearance of the polar phenol spot. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Synthetic diversification of the pyrazole-phenol core via etherification and cross-coupling methods.
Conclusion
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is vastly more than a commercial catalog entry; it is a meticulously designed molecular chassis. By leveraging the electron-withdrawing capacity of the trifluoromethyl group, researchers can build highly metabolically stable and lipophilic candidates[2]. Simultaneously, the phenolic position provides the autonomy required to rapidly build robust structure-activity relationship (SAR) arrays, bridging the gap between hit identification and clinical optimization in targets ranging from Nav1.8 to COX-2.
References
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PubChem Database : 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol Chemical and Physical Properties. National Center for Biotechnology Information. Available at:[Link][6]
-
BuyersGuideChem : CAS 1339808-31-9 Material Availability and Synonyms. BuyersGuideChem Database. Available at: [Link][1]
-
PubChem Database : A-803467 (Nav1.8 Inhibitor), CID 16038374. National Center for Biotechnology Information. Available at:[Link][7]
-
Jarvis, M. F., et al. : "A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat." Proceedings of the National Academy of Sciences (PNAS), 104(20):8520-5 (2007). Available at:[Link][4][5]
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The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, celebrated for its "privileged scaffold" status.[1] Its presence in a multitude of FDA-approved drugs, spanning indications from inflammation to oncology, underscores its remarkable therapeutic versatility.[2][3] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and development of novel pyrazole-based compounds. We will delve into the causality behind experimental choices in synthetic chemistry, dissect structure-activity relationships (SAR) with quantitative data, and provide detailed, field-proven protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrazole core in their therapeutic programs.
The Enduring Appeal of the Pyrazole Moiety in Drug Discovery
First synthesized by Ludwig Knorr in 1883, the pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[4] Its enduring appeal in medicinal chemistry can be attributed to a unique combination of physicochemical properties. The pyrazole core can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] Its metabolic stability is another key feature, contributing to favorable pharmacokinetic profiles in drug candidates.[5]
The therapeutic landscape of pyrazole-containing drugs is vast and continues to expand. Notable examples include:
-
Celecoxib: A selective COX-2 inhibitor for the treatment of inflammation and pain.[2]
-
Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[6]
-
Rimonabant: A cannabinoid receptor-1 (CB1) antagonist previously used for obesity.[2]
-
Ruxolitinib: A Janus kinase (JAK) inhibitor for myelofibrosis and polycythemia vera.[7]
-
Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for B-cell malignancies.[3]
This diverse range of biological activities highlights the remarkable ability of the pyrazole scaffold to be tailored for specific therapeutic targets.
Modern Synthetic Strategies for the Pyrazole Core: From Classical to Contemporary
The construction of the pyrazole ring has evolved significantly from its early beginnings. Modern synthetic methodologies offer greater efficiency, regioselectivity, and access to a wider chemical space.
The Knorr Pyrazole Synthesis: A Foundational Approach
The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a fundamental and widely used method for preparing substituted pyrazoles.[8] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[8]
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole via Knorr Synthesis
This protocol describes a general procedure for the synthesis of a 1,3-disubstituted pyrazole.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.[3]
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques such as:
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the substitution pattern.[9][10]
-
Mass Spectrometry: To determine the molecular weight of the compound.[9]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex pyrazole derivatives in a single, one-pot operation.[11] These reactions offer high atom economy, operational simplicity, and often adhere to the principles of green chemistry.[11] A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[11]
Experimental Protocol: Four-Component Synthesis of a Highly Substituted Pyrazole
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 5 mol%)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC. Reaction times can range from 20 minutes to several hours.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from ethanol to yield the pure pyrazole derivative.[11]
Deciphering the Structure-Activity Relationship (SAR): A Quantitative Approach
Understanding the relationship between the chemical structure of a pyrazole derivative and its biological activity is paramount for rational drug design. Quantitative SAR (QSAR) studies, which correlate structural features with biological data, are instrumental in optimizing lead compounds.
Pyrazole-Based Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.
Case Study: Pyrazole Derivatives as B-Raf Kinase Inhibitors
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, and its mutation is a driver in many cancers.[12] The following table summarizes the SAR of a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as B-Raf inhibitors.
| Compound | R1 | R2 | B-Raf V600E IC50 (µM)[12] |
| C1 | H | H | 0.82 |
| C2 | 4-F | H | 0.45 |
| C3 | 4-Cl | H | 0.33 |
| C6 | 4-F | 4-Cl | 0.15 |
| Vemurafenib | - | - | 0.03 |
Table 1: SAR of pyrazole derivatives as B-Raf inhibitors.
The data indicates that the introduction of a halogen at the R1 and R2 positions of the phenyl rings enhances the inhibitory activity against B-Raf kinase, with compound C6 demonstrating the most potent activity in this series.[12]
Signaling Pathway: The MAPK/ERK Cascade
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-based inhibitors can target key kinases in this pathway, such as B-Raf and MEK, to block downstream signaling and inhibit tumor growth.[14]
Diagram of the MAPK/ERK signaling pathway targeted by pyrazole inhibitors.
Pyrazole-Based Anti-inflammatory Agents
Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-based anti-inflammatory drug. Its mechanism of action involves the inhibition of prostaglandin synthesis.
Signaling Pathway: COX-2 and NF-κB
Cyclooxygenase-2 (COX-2) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] The expression of COX-2 is induced by pro-inflammatory stimuli and is often regulated by the NF-κB signaling pathway.[15] Celecoxib selectively inhibits COX-2, thereby reducing prostaglandin production.[15]
Celecoxib inhibits the COX-2 enzyme, a key player in inflammation.
In Vitro Biological Evaluation: Protocols for a Self-Validating System
The biological evaluation of novel pyrazole compounds is a critical step in the drug discovery process. Robust and reproducible in vitro assays are essential for obtaining reliable data.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete culture medium
-
96-well plates
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
For pyrazole derivatives designed as kinase inhibitors, a direct enzymatic assay is necessary to determine their inhibitory potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)
Materials:
-
Recombinant kinase (e.g., B-Raf, CDK2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (pyrazole derivative) in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivative in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.[17]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[17]
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A Technical Guide to the Preliminary In-Vitro Screening of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Abstract
This guide provides a comprehensive framework for the initial in-vitro pharmacological evaluation of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, a novel synthetic compound. The structural motifs present—a phenol ring, a trifluoromethyl group, and a pyrazole core—are prevalent in a wide range of biologically active molecules, suggesting potential therapeutic utility. Pyrazole derivatives, in particular, are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a multi-tiered screening cascade designed to efficiently probe these three key areas. We present detailed, field-proven protocols for cytotoxicity screening against a panel of human cancer cell lines, antimicrobial susceptibility testing against representative pathogenic microbes, and anti-inflammatory assessment using a macrophage-based nitric oxide inhibition assay. The rationale behind experimental design, selection of models, and data interpretation is emphasized to provide a robust foundation for subsequent, more focused investigations in the drug discovery pipeline.
Introduction: Rationale and Strategy
The compound 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol integrates three key structural features that are significant in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[2] The trifluoromethyl (-CF3) group can enhance metabolic stability and receptor binding affinity, while the phenol moiety provides a site for potential antioxidant activity and hydrogen bonding interactions.
Given the established profiles of pyrazole-containing compounds, a preliminary in-vitro screening strategy should cast a broad yet targeted net. The primary goal of this initial phase is not exhaustive characterization but rather the efficient identification of the most promising biological activity to warrant further investigation. Cytotoxicity assays are fundamental in early-stage drug discovery for assessing a compound's potential as an anticancer agent and its general toxicity profile.[3][4] Therefore, our proposed cascade prioritizes a three-pronged approach targeting major therapeutic areas where pyrazoles have shown promise: oncology, infectious disease, and inflammation.
Compound Handling and Stock Solution Preparation
Prior to biological evaluation, it is critical to establish proper handling procedures and a reliable method for preparing solutions.
2.1. Safety Precautions No specific safety data sheet (SDS) exists for this novel compound. Therefore, it must be handled with the precautions appropriate for an unknown chemical entity. Based on the SDS for its structural precursors, 4-(trifluoromethyl)phenol and 4-(trifluoromethyl)-1H-pyrazole, the following measures are mandatory[5][6]:
-
Handling: Use in a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
2.2. Solubility Assessment and Stock Solution The biological activity of a compound can only be assessed if it is soluble in the assay medium.
-
Solubility Test: Empirically determine the compound's solubility in common laboratory solvents, starting with dimethyl sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).
-
Stock Solution Preparation: For most cell-based assays, a high-concentration stock solution in 100% DMSO is standard.
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in the appropriate volume of sterile-filtered DMSO to create a 10 mM stock solution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Causality: DMSO is used as it can solubilize a wide range of organic compounds and is generally tolerated by cells at final concentrations below 0.5% (v/v). A high-concentration stock minimizes the volume of DMSO added to the final assay, thereby reducing solvent-induced artifacts.
-
Overall In-Vitro Screening Workflow
The proposed screening cascade is designed to run in parallel, providing a rapid, comprehensive overview of the compound's primary biological activities. This strategy allows for efficient allocation of resources for downstream, more intensive studies.
Caption: High-level workflow for the preliminary in-vitro screening cascade.
Tier 1A: Cytotoxicity and Antiproliferative Screening
Rationale: The initial and most critical screen for any compound with potential anticancer activity is to assess its general cytotoxicity.[7] Many pyrazole derivatives have demonstrated potent activity against various cancer cell lines.[8][9] This screen will determine the concentration-dependent effect of the compound on the viability of both cancerous and non-cancerous cells, providing an initial therapeutic window.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][11]
1. Cell Line Panel:
-
Cancer Lines:
-
MCF-7: Human breast adenocarcinoma (luminal A)
-
HCT116: Human colorectal carcinoma
-
A549: Human lung carcinoma
-
-
Non-Cancerous Control:
-
HEK293: Human embryonic kidney cells
-
2. Step-by-Step Methodology:
-
Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and dilute to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium. Seed 100 µL of this cell suspension (5,000 cells) into each well of a 96-well microtiter plate. Include wells with medium only as a blank control.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment:
-
Perform a serial dilution of the 10 mM stock solution in a complete growth medium to prepare working solutions. A common concentration range for a primary screen is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "positive control" (a known cytotoxic agent like Doxorubicin).
-
-
Incubation: Incubate the treated plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
The cytotoxic activity is quantified by the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[11]
Calculation: % Cell Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
The IC₅₀ values are determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
| Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 8.5 |
| HCT116 | Colon Cancer | 12.2 |
| A549 | Lung Cancer | 25.1 |
| HEK293 | Normal Kidney | > 100 |
| Doxorubicin | Positive Control | 0.9 (on MCF-7) |
Tier 1B: Antimicrobial Screening
Rationale: Heterocyclic compounds, including pyrazoles, are a rich source of antimicrobial agents.[12][13] A preliminary screen against common pathogenic bacteria and fungi can quickly reveal any potential for development as an anti-infective agent.
Detailed Protocol: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
1. Microbial Strain Panel:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
2. Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells. Add 50 µL of a 200 µM compound solution to the first well and perform a 2-fold serial dilution across the plate. This will create a concentration gradient (e.g., 100 µM down to 0.78 µM).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A known antibiotic (e.g., Streptomycin for bacteria, Fluconazole for fungi).[13]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be done visually or by measuring the optical density (OD) at 600 nm.
Data Presentation and Analysis
The primary endpoint is the MIC value. A lower MIC value indicates higher antimicrobial potency.
Table 2: Hypothetical Antimicrobial Data for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
| Organism | Strain | MIC (µM) | Positive Control MIC (µM) |
|---|---|---|---|
| S. aureus | ATCC 29213 | 12.5 | Streptomycin: 1.5 |
| E. coli | ATCC 25922 | > 100 | Streptomycin: 3.0 |
| C. albicans | ATCC 90028 | 50 | Fluconazole: 0.5 |
Tier 1C: Anti-inflammatory Screening
Rationale: Inflammation is a key pathological process in many diseases, and pyrazole-containing drugs like Celecoxib are potent anti-inflammatory agents.[16] An effective initial screen involves using an in-vitro model of macrophage activation, which is central to the inflammatory response.[17]
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
This assay uses murine macrophage cells (RAW 264.7), which produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17]
Caption: Step-by-step workflow for the Griess assay to measure NO production.
1. Cell Line:
-
RAW 264.7: Murine macrophage cell line.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 1, 10, 25, 50 µM).
-
Pre-incubation: Incubate for 1 hour to allow the compound to enter the cells.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Viability Check: It is crucial to perform a parallel MTT assay on the treated RAW 264.7 cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation and Analysis
The results can be expressed as a percentage of NO inhibition relative to the LPS-stimulated control, and an IC₅₀ value can be calculated.
Table 3: Hypothetical Anti-inflammatory Data for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
| Treatment Group | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |
|---|---|---|---|
| Control (No LPS) | < 1.0 | - | 100 |
| Vehicle + LPS | 35.2 | 0 | 98 |
| Compound (10 µM) + LPS | 21.1 | 40 | 95 |
| Compound (25 µM) + LPS | 16.5 | 53 | 92 |
| Compound (50 µM) + LPS | 8.8 | 75 | 88 |
| Calculated IC₅₀ | | 22.5 µM | > 100 µM |
Conclusion and Path Forward
This technical guide outlines a rational, efficient, and robust strategy for the preliminary in-vitro screening of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol. By concurrently evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential, researchers can rapidly identify its most promising pharmacological profile. The results from this initial cascade—IC₅₀ values against cancer and normal cells, MIC values against key pathogens, and inhibition of inflammatory markers—will provide the critical data needed to justify and guide the next phase of drug development, whether that involves lead optimization, mechanistic studies, or more advanced preclinical models.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
- A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). International Journal of Pharmaceutical Research and Applications.
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238.
- Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG LABTECH.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved March 7, 2026, from [Link]
- Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). BenchChem.
- Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc.
- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved March 7, 2026, from [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry. Retrieved March 7, 2026, from [Link]
- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021, December 20). RSC Publishing.
- Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2025, October 6). Taylor & Francis Online.
- In vitro antimicrobial susceptibility testing methods. (2018, February 1). Pure.
- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmacy and Biological Sciences.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate.
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. (2026, March 5). bioRxiv.
- Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. (n.d.). ResearchGate.
- MSDS - 4-(Trifluoromethyl)phenol. (n.d.). KM Pharma Solution Private Limited.
- 4-Trifluoromethyl-1H-pyrazole - SAFETY DATA SHEET. (2013, January 11). Thermo Fisher Scientific.
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4-[Tris(1H-pyrazol-1-yl)methyl]phenol. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Safety Data Sheet. (2022, January 29). ChemScene.
- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
- Safety Data Sheet. (2025, May 16). Key Organics.
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved March 7, 2026, from [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]
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Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. (2021, October 15). PubMed. Retrieved March 7, 2026, from [Link]
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4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol for drug discovery
An In-depth Technical Guide to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, a critical scaffold in modern medicinal chemistry. We will explore its synthesis, molecular characteristics, and its significant role as a privileged fragment in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
The Strategic Value of the Pyrazolylphenol Scaffold
The 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol core has emerged as a highly valuable starting point in drug discovery due to a confluence of favorable properties. The trifluoromethyl group enhances metabolic stability and can improve pharmacokinetic profiles by blocking potential sites of metabolism. The pyrazole ring system is a versatile hydrogen bond donor and acceptor, allowing for multiple interaction points with protein targets. Furthermore, the phenolic hydroxyl group provides a convenient handle for synthetic modification, enabling the exploration of a wide range of chemical space to optimize potency and selectivity.
This scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors. The pyrazole nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many successful kinase inhibitors. The phenol moiety can be functionalized to extend into the solvent-exposed region or other sub-pockets of the kinase domain, allowing for the fine-tuning of selectivity and physicochemical properties.
Synthesis and Characterization
A common and efficient method for the synthesis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol involves the condensation of 4-hydrazinophenol with a suitable trifluoromethyl-containing 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione. This reaction typically proceeds in the presence of an acid catalyst and a suitable solvent, such as ethanol.
Representative Synthetic Protocol:
-
To a solution of 4-hydrazinophenol hydrochloride (1.0 eq) in ethanol, add 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Mechanism of Action and Therapeutic Applications
The primary therapeutic utility of the 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol scaffold lies in its application as a core fragment for the development of kinase inhibitors. This scaffold has been successfully employed to target a range of kinases implicated in oncology and other diseases.
Targeting Receptor Tyrosine Kinases (RTKs)
Several patents and publications describe the use of this scaffold in developing potent inhibitors of RTKs such as c-Met and ALK. These kinases are frequently dysregulated in various cancers, and their inhibition can lead to tumor growth arrest and apoptosis. For instance, derivatives of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol have been shown to exhibit significant inhibitory activity against the c-Met kinase, a key driver of tumorigenesis and metastasis in many cancers.
Signaling Pathway Modulation
The inhibition of kinases like c-Met by compounds derived from this scaffold directly impacts downstream signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates the central role of c-Met in oncogenic signaling and the point of intervention for inhibitors based on the 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol core.
Caption: c-Met signaling pathway and point of inhibition.
Experimental Workflows and Data Analysis
The evaluation of novel compounds derived from the 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol scaffold typically involves a tiered screening approach, starting with biochemical assays and progressing to cell-based and in vivo models.
Biochemical Kinase Inhibition Assay
A crucial first step is to determine the compound's potency against the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Serially dilute the test compound in DMSO, followed by a further dilution in the reaction buffer.
-
Add the kinase and a suitable substrate (e.g., a biotinylated peptide) to the wells of a microplate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate in the dark to allow for the development of the FRET signal.
-
Read the plate on a suitable TR-FRET plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assays
To assess the compound's effect on cancer cell growth, a cell-based proliferation assay, such as the CellTiter-Glo® luminescent cell viability assay, is commonly used.
Caption: Workflow for a cell-based proliferation assay.
Quantitative Data Summary
The following table provides a representative summary of the kind of data generated for a hypothetical derivative of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
| Target/Assay | IC₅₀ (nM) |
| Biochemical Assays | |
| c-Met Kinase | 15 |
| ALK Kinase | 35 |
| VEGFR2 Kinase | >1000 |
| Cell-Based Assays | |
| MKN-45 (c-Met amplified) | 50 |
| H460 (non-amplified) | >5000 |
Conclusion and Future Directions
The 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol scaffold is a proven and valuable starting point for the development of targeted therapies, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive core for medicinal chemists. Future work in this area will likely focus on the development of more selective inhibitors by exploring novel substitutions on the phenol ring and the pyrazole core. Additionally, the application of this scaffold to other target classes beyond kinases remains an exciting area for future research. The continued exploration of the chemical space around this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
- Title: Pyrazole compounds as kinase inhibitors.
- Title: Preparation of pyrazolyl derivatives as protein kinase inhibitors, particularly for c-Met.
-
Title: Design, Synthesis, and Biological Evaluation of Novel 1-(4-(Phenoxy)phenyl)-1H-pyrazol-4-yl Derivatives as Potent c-Met Kinase Inhibitors. Source: Molecules. URL: [Link]
- Title: N-phenyl-1H-pyrazol-3-amine derivatives as c-Met kinase inhibitors.
-
Title: Discovery of Novel 4-(1H-Pyrazol-1-yl)aniline Derivatives as Potent and Orally Bioavailable c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]
Expanding the Boundaries: A Technical Guide to Exploring the Chemical Space of Pyrazole Derivatives
In modern medicinal chemistry, few heterocyclic systems possess the versatile pharmacophoric properties of pyrazoles. Characterized by a five-membered aromatic ring featuring two adjacent nitrogen atoms, this core structure is uniquely capable of operating simultaneously as a hydrogen bond donor and acceptor. This duality allows pyrazole-containing molecules to engage complex protein targets—ranging from kinase hinge regions to allosteric enzyme pockets—with remarkable affinity.
This guide navigates the causal mechanisms, synthetic rationales, and biological validation protocols necessary for exploiting the chemical space of pyrazole derivatives.
The Physicochemical Logic of the Pyrazole Pharmacophore
The structural elegance of pyrazole lies in its tautomerism and electronic distribution. The N1 atom features a lone pair orthogonal to the
When mapping out novel chemical space, medicinal chemists often utilize pyrazoles as bioisosteres for amides, phenols, or triazoles. The ring system offers excellent metabolic stability against cytochrome P450-mediated oxidative degradation compared to its purely carbocyclic counterparts.
Advanced Synthetic Modalities: Overcoming Regiochemical Sinks
Traditional synthesis via the cyclocondensation of hydrazines with 1,3-dicarbonyls (Knorr pyrazole synthesis) is notorious for yielding intractable mixtures of structural isomers. To isolate discrete chemical spaces, modern synthesis heavily leverages non-thermal activation and specific stereoelectronic handles[2].
Recent innovations include the utilization of transition-metal photoredox catalysis and
Protocol I: Self-Validating Microwave-Assisted Regioselective Synthesis
Causality & Design: Conventional thermal heating relies on slow convective energy transfer, often resulting in thermodynamic sinks that generate mixtures of 1,3- and 1,5-regioisomers. Microwave dielectric heating overcomes these activation barriers rapidly and uniformly. By combining microwave irradiation with sterically asymmetric 1,3-diketones, researchers can kinetically trap a singular regioisomer[4].
Self-Validating Mechanism: The protocol is coupled to an automated, in-line Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system. The setup dynamically samples the reaction mass; if the relative peak area of unreacted hydrazine surpasses a 2% threshold, a feedback loop automatically triggers an auxiliary 5-minute microwave irradiation cycle, eliminating manual guesswork.
Step-by-Step Methodology:
-
Precursor Complexation: Dissolve 1.0 equivalent of an asymmetric 1,3-diketone and 1.1 equivalents of arylhydrazine hydrochloride in a high-dielectric solvent (e.g., ethanol/acetic acid 9:1).
-
Dielectric Heating: Seal the vessel and subject it to continuous-wave microwave irradiation (150 W) at 120°C for 8 minutes.
-
In-Line Validation: The autosampler draws a 2
L aliquot, injecting it into the UPLC-MS. The software algorithm verifies the mass-to-charge ratio ( ) corresponding to the cyclized product. -
Automated Loop Feedback: If starting material >2% remains, re-irradiate for 5 minutes. If passed, execute solvent evaporation under reduced pressure.
-
Structural Elucidation: Confirm tautomeric locking via
H- N HMBC NMR spectroscopy to differentiate the N-substitution pattern conclusively.
Caption: Logical workflow for rapid pyrazole synthesis and self-validating structural analysis.
Pharmacological Deployment: Profiling the Chemical Space
Because pyrazoles inherently mirror critical endogenous ligands, their incorporation drastically shifts a molecule's pharmacodynamic trajectory. Through iterative Structure-Activity Relationship (SAR) campaigns, researchers have successfully populated multiple therapeutic verticals with pyrazole derivatives[5].
Quantitative Overview of Target Engagement
To contextualize the therapeutic power of the pyrazole moiety, Table 1 details high-profile, clinically validated agents where the pyrazole ring is the principal determinant of target engagement.
Table 1: Key FDA-Approved Pyrazole-Based Therapeutics and Pharmacodynamic Profiles
| Drug Nomenclature | Primary Molecular Target | Therapeutic Indication | Representative Binding Affinity ( |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Rheumatoid Arthritis, Osteoarthritis | |
| Ruxolitinib | Janus Kinase 1 & 2 (JAK1/JAK2) | Myelofibrosis, Polycythemia Vera | |
| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer (NSCLC) | |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | Advanced Renal Cell Carcinoma |
Signal Transduction & Target Engagement Assay Architecture
When pyrazoles function as kinase inhibitors (e.g., Ruxolitinib), they competitively displace ATP. The pyrazole nitrogens construct an interlocking hydrogen bond network with the backbone amides of the kinase hinge region, effectively blocking the auto-phosphorylation required for signal transduction.
Caption: Pyrazole-mediated ATP-competitive inhibition of the JAK/STAT signaling cascade.
Protocol II: High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Causality & Design: Poly-aromatic pyrazole derivatives frequently emit strong auto-fluorescence that artificially inflates assay readouts in standard colorimetric or prompt-fluorescence formats. HTRF resolves this by utilizing a Europium cryptate donor and a prolonged emission delay (time-gating). By measuring the energy transfer strictly after early-stage background fluorescence has decayed, false positives are virtually eliminated.
Self-Validating Mechanism: The protocol implements real-time
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute synthesized pyrazole derivatives in 100% DMSO, subsequently diluting into the kinase buffer to achieve a final DMSO concentration of 1% (v/v) to prevent protein denaturation.
-
Enzyme-Substrate Assembly: Dispense 5
L of the target kinase (e.g., JAK2) and 5 L of a biotinylated substrate peptide into a 384-well low-volume white microplate. -
Inhibitor Incubation: Add 2
L of the pyrazole test compound (or control). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region. -
ATP Initiation: Initiate the phosphorylation cascade by adding 3
L of ultrapure ATP (at the empirical concentration for the enzyme). Incubate for 60 minutes. -
Detection Phase: Halt the reaction using an EDTA-based stop buffer containing Europium-labeled anti-phospho antibodies (donor) and Streptavidin-XL665 (acceptor).
-
Time-Gated Acquisition: Read the plate at 620 nm and 665 nm emissions after a 50
s delay using a multimode microplate reader. -
Algorithmic Processing: The laboratory information management system (LIMS) calculates the 665/620 nm ratio, extracts the
-factor, and computes values via a four-parameter logistic non-linear regression model.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: nih.gov. 5
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: mdpi.com. 2
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: rsc.org. 4
-
Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. Source: rsc.org. 1
-
Aliphatic azo compounds as programmable nitrogen donors in alkyne-mediated heterocycle synthesis: Implications for medicinal chemistry. Source: doi.org. 3
Sources
- 1. Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03759J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Introduction & Scope
Substituted 1-aryl-4-trifluoromethylpyrazoles are privileged pharmacophores in modern drug discovery. They are frequently utilized as metabolically stable bioisosteres for amides and serve as core scaffolds in tubulin-targeting anticancer agents and metalloprotease inhibitors . The compound 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol integrates this fluorinated heterocycle with a phenolic moiety, offering both enhanced lipophilicity and a critical hydrogen-bonding donor/acceptor site.
Rigorous analytical characterization of this building block is paramount. Analysts must ensure structural integrity, prevent the carryover of regioisomeric impurities (e.g., 3-trifluoromethyl vs. 4-trifluoromethyl substitution), and validate chromatographic purity prior to downstream biological assays or further derivatization . This guide provides a field-proven, multi-modal analytical workflow designed to establish a self-validating system for the characterization of this compound.
Table 1: Physicochemical & Theoretical Properties
| Property | Value | Clinical/Chemical Significance |
| Chemical Formula | C₁₀H₇F₃N₂O | Defines exact isotopic mass targets for HRMS. |
| Molecular Weight | 228.17 g/mol | Standard molar mass for stoichiometric calculations. |
| Monoisotopic Mass | 228.0510 Da | Target mass for high-resolution ESI-TOF analysis. |
| Hydrogen Bond Donors | 1 (Phenol -OH) | Critical for kinase hinge-binding or receptor anchoring. |
| Hydrogen Bond Acceptors | 4 (N, N, O, F₃) | Enhances aqueous solubility and target interaction. |
Analytical Workflow Visualization
Multimodal analytical workflow for the comprehensive characterization of the target compound.
Experimental Protocols & Mechanistic Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Experimental Design: The selection of the deuterated solvent is critical. While CDCl₃ is standard, the phenolic -OH proton undergoes rapid chemical exchange in chloroform, often resulting in a broad, undetectable signal. By utilizing DMSO-d₆, the strong hydrogen-bonding interaction between the solvent and the hydroxyl group "locks" the proton, yielding a sharp, diagnostic singlet at ~9.8 ppm .
Furthermore, the ¹H NMR splitting pattern is highly diagnostic for regioisomer differentiation. In a 4-(trifluoromethyl)pyrazole, the C3 and C5 protons are isolated and appear as two distinct singlets. In contrast, a 3-(trifluoromethyl)pyrazole impurity would present as two doublets due to vicinal coupling. ¹⁹F NMR is executed with ¹H decoupling to collapse any long-range scalar couplings (e.g., ⁴J_HF), providing a single, unambiguous resonance for the -CF₃ group.
Step-by-Step Protocol:
-
Weigh 5.0 ± 0.2 mg of the analyte into a clean glass vial.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Transfer the homogenous solution to a standard 5 mm NMR tube.
-
¹H NMR: Acquire at 400 MHz (16 scans, relaxation delay 2.0 s, spectral width 12 ppm).
-
¹³C NMR: Acquire at 100 MHz (1024 scans, relaxation delay 2.0 s).
-
¹⁹F{¹H} NMR: Acquire at 376 MHz (64 scans), referencing to CFCl₃ at 0 ppm.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Causality & Experimental Design: To create a self-validating mass confirmation system, dual-polarity Electrospray Ionization (ESI) is employed. The acidic phenol moiety readily deprotonates in negative ion mode to yield an[M-H]⁻ species, while the basic pyrazole nitrogen protonates in positive ion mode to yield an [M+H]⁺ species. Observing both exact masses confirms the dual nature of the molecule and rules out fragmentation artifacts.
Step-by-Step Protocol:
-
Prepare a 10 µg/mL stock solution in LC-MS grade Methanol.
-
Inject 2.0 µL onto a C18 Core-Shell column (2.1 x 50 mm, 1.7 µm).
-
Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 5.0 minutes.
-
Operate the QTOF mass spectrometer in both ESI+ and ESI- modes simultaneously using rapid polarity switching (Capillary voltage: ±3.5 kV, Desolvation temperature: 350°C).
-
Extract ion chromatograms (EIC) for the target masses with a strict 5 ppm mass tolerance window.
HPLC-UV Purity Assessment
Causality & Experimental Design: Fluorinated aromatic compounds frequently exhibit secondary interactions with free silanols on older silica-based stationary phases, leading to peak tailing. A superficially porous (core-shell) C18 column combined with an acidic mobile phase (0.1% TFA) suppresses phenol ionization and masks silanol activity. This ensures a perfectly symmetrical peak for accurate area percent integration.
Step-by-Step Protocol:
-
Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
Inject 5.0 µL onto an analytical C18 column (4.6 x 150 mm, 2.7 µm core-shell).
-
Run a linear gradient of 10% to 100% Acetonitrile (buffered with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.
-
Monitor UV absorbance at 254 nm (conjugated pyrazole system) and 280 nm (phenol ring).
-
Integrate all peaks ≥0.05% relative area to determine total chromatographic purity.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Causality & Experimental Design: ATR-FTIR is selected over traditional transmission (KBr pellet) methods because KBr is highly hygroscopic. Absorbed water in KBr pellets produces a massive, broad band around 3400 cm⁻¹ that can completely obscure the critical phenolic O-H stretch of the sample. ATR allows for direct, moisture-free analysis of the neat powder.
Step-by-Step Protocol:
-
Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air).
-
Place ~2 mg of the solid sample directly onto the center of the crystal.
-
Apply uniform pressure using the ATR anvil to ensure optical contact.
-
Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Identify the orthogonal confirmation bands: O-H stretch and C-F stretch.
Data Interpretation & Expected Results
Table 2: Expected NMR Chemical Shifts (DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | ~9.85 | Singlet (broad) | 1H | Phenol -OH |
| ¹H | ~8.90 | Singlet | 1H | Pyrazole C5-H |
| ¹H | ~8.25 | Singlet | 1H | Pyrazole C3-H |
| ¹H | ~7.65 | Doublet (J = 8.8 Hz) | 2H | Phenyl C2,C6-H |
| ¹H | ~6.90 | Doublet (J = 8.8 Hz) | 2H | Phenyl C3,C5-H |
| ¹⁹F | -58.5 | Singlet | 3F | -CF₃ group |
Table 3: LC-HRMS and HPLC Acceptance Criteria
| Analytical Parameter | Expected Value | Tolerance / Threshold |
| ESI+ Exact Mass [M+H]⁺ | 229.0583 m/z | ± 5 ppm |
| ESI- Exact Mass [M-H]⁻ | 227.0438 m/z | ± 5 ppm |
| HPLC-UV Purity (254 nm) | > 98.0 % | Minimum threshold for bioassays |
| Retention Factor (k') | > 2.0 | Ensures no void volume interference |
| FTIR C-F Stretch | 1100 - 1300 cm⁻¹ | Strong, multi-band absorption |
| FTIR O-H Stretch | 3200 - 3300 cm⁻¹ | Broad absorption |
References
-
Li, B., Xie, F., Zhang, R., et al. "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry, 2024. URL:[Link]
-
Hura, N., Naaz, A., Prassanawar, S. S., et al. "Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents." ACS Omega, 2018. URL:[Link]
-
Ramsbeck, D., et al. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. URL:[Link]
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol. This compound, featuring a trifluoromethyl-substituted pyrazole linked to a phenol, represents a class of molecules with significant interest in pharmaceutical and agrochemical development due to the biological activities associated with these moieties.[1][2] The developed method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. We provide detailed, step-by-step protocols for sample preparation, chromatographic separation, mass spectrometric detection, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable and reproducible method for the analysis of this compound in various matrices.
Introduction and Analytical Rationale
The structural combination of a pyrazole ring, a phenol group, and a trifluoromethyl (TFM) moiety in 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol suggests significant bioactivity. Pyrazole heterocycles are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][5] The TFM group is known to enhance metabolic stability and binding affinity, while the phenol group provides a key site for hydrogen bonding and potential metabolic conjugation. Consequently, a robust and sensitive analytical method is crucial for pharmacokinetic studies, formulation analysis, and quality control.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6][7] The design of this method was guided by the physicochemical properties of the analyte:
-
Polarity: The molecule possesses both polar (phenol, pyrazole nitrogens) and non-polar (phenyl ring, TFM group) characteristics, making it well-suited for reversed-phase chromatography.
-
Ionization: The acidic proton of the phenol group (pKa typically ~8-10) makes the molecule an excellent candidate for deprotonation, favoring negative ion mode Electrospray Ionization (ESI) for high sensitivity.
-
Mass Fragmentation: The defined structure allows for the generation of specific, stable fragment ions upon collision-induced dissociation (CID), enabling highly selective detection using MS/MS. Common fragmentation pathways for pyrazoles include the expulsion of HCN or N2.[8]
This guide explains the causal links between these properties and the final optimized protocol, ensuring the method is both scientifically sound and readily transferable.
Recommended HPLC-MS/MS Methodology
The following protocol has been developed to provide optimal chromatographic resolution, peak shape, and detection sensitivity for the target analyte.
Instrumentation and Reagents
-
HPLC System: A system capable of binary gradient elution, such as a Shimadzu Nexera or Waters ACQUITY UPLC.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as an Agilent 6470 or Sciex 7500, equipped with an ESI source.
-
Analytical Column: A reversed-phase C18 column with superficially porous particles is recommended for high efficiency and speed (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm).[10][11]
-
Reagents: LC-MS grade acetonitrile, methanol, and water. Formic acid (≥99%) and ammonium acetate (≥99%).
-
Analyte Standard: A certified reference standard of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
Chromatographic Conditions
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a practical retention time. A fast gradient is employed to ensure high throughput.
| Parameter | Recommended Setting | Rationale |
| Column | Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm | Superficially porous particle columns provide high resolution and efficiency at lower backpressures.[10] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate | Ammonium acetate serves as a buffer and promotes efficient ionization in negative ESI mode. |
| Mobile Phase B | Acetonitrile | Provides good elution strength for moderately polar compounds and is MS-compatible. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Oven Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Gradient Elution | See Table 2 below | A gradient ensures that the analyte is eluted with a good peak shape in a reasonable time. |
Table 1: Optimized HPLC Parameters
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B (ACN) |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 9.0 | 20 |
Mass Spectrometer Conditions
Negative ion mode ESI was selected for its high efficiency in deprotonating the phenolic hydroxyl group. MRM parameters were optimized by infusing a standard solution of the analyte.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The acidic phenol group is readily deprotonated to form a stable [M-H]⁻ ion. |
| Capillary Voltage | -3500 V | Optimized for stable spray and maximal ion generation. |
| Gas Temperature | 300 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 10 L/min | Optimized for efficient desolvation and ion transfer. |
| Nebulizer Pressure | 35 psi | Ensures the formation of a fine, stable aerosol. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6] |
| Precursor Ion (Q1) | m/z 241.06 | Calculated [M-H]⁻ for C10H7F3N2O. |
| Product Ion (Q3) | m/z 145.03 (Quantifier), m/z 95.04 (Qualifier) | Predicted fragments corresponding to the trifluoromethyl-phenol and pyrazole fragments, respectively. These must be confirmed experimentally. |
| Collision Energy | -20 V (Quantifier), -35 V (Qualifier) | Optimized experimentally to maximize the abundance of the specific product ions. |
Table 3: Optimized Mass Spectrometer Parameters
Workflow for HPLC-MS/MS Analysis
Caption: A flowchart of the complete analytical process from sample receipt to final quantification.
Sample Preparation Protocol
The choice of sample preparation is critical and depends on the sample matrix. The goal is to remove interferences that can cause ion suppression in the MS source while ensuring high recovery of the analyte.[12]
Protocol 3.1: "Dilute-and-Shoot" for Simple Matrices (e.g., Drug Formulations)
This protocol is suitable for samples where the analyte concentration is high and the matrix is clean.
-
Dissolution: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve an estimated final concentration of ~1 µg/mL.
-
Vortex & Sonicate: Vortex the solution for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Perform a serial dilution using the same 50:50 acetonitrile:water diluent to bring the analyte concentration into the calibrated range of the assay (e.g., 1-1000 ng/mL).
-
Filtration: Filter the final diluted sample through a 0.22 µm PVDF syringe filter to remove particulates.[13]
-
Analysis: Transfer the filtrate to an HPLC vial for injection.
Protocol 3.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma)
This protocol is designed to remove proteins, salts, and phospholipids from biological fluids.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts pH.
-
SPE Column Conditioning: Condition a mixed-mode reverse-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (20% ACN / 80% Water with 5 mM Ammonium Acetate).
-
Analysis: Vortex, then transfer to an HPLC vial for injection.
Method Validation Protocol (per ICH Q2(R2))
A formal validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.[4][14] The validation must be performed according to a pre-approved protocol, and all results should be documented.[15]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To establish a direct proportional relationship between concentration and response. | Calibration curve with R² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the results to the true value. | Mean recovery of 85-115% of the nominal value at a minimum of three concentration levels (low, mid, high QC). |
| Precision | To measure the degree of agreement among individual test results. | Relative Standard Deviation (%RSD) ≤ 15% for QC samples (≤ 20% at LLOQ). Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy and precision criteria must be met. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD of results should remain within acceptable limits when parameters like column temperature (±5°C) or mobile phase composition (±2%) are varied. |
Table 4: Summary of Validation Parameters and Acceptance Criteria
Validation Process Flowchart
Caption: A sequential diagram outlining the key stages of an analytical method validation process.
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the quantitative analysis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol using HPLC-MS/MS. The detailed protocols for method development, sample preparation, and validation are designed to be robust and transferable. By explaining the rationale behind key experimental choices, from mobile phase selection to validation acceptance criteria, this guide empowers researchers to implement and adapt this method with confidence. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submission and critical research decisions.
References
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
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MDPI. (2022, December 8). HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
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Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Available at: [Link]
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MDPI. (2025, April 30). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Available at: [Link]
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IRIS. (n.d.). Application of different extraction techniques and HPLC-PDA-ESI/MS methods to the analysis of phenolic compounds in food samples. Available at: [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]
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ResearchGate. (2016, October 11). Hplc-ms to determine type of phenolic compounds?. Available at: [Link]
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LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Available at: [Link]
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Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
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PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]
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PMC. (n.d.). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Available at: [Link]
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IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
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ACS Publications. (n.d.). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Available at: [Link]
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PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening Using 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This has made them one of the most important target classes for modern drug discovery.[2] The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] Its versatile structure allows for strategic modifications to enhance binding affinity and selectivity for the target kinase.[3]
This document provides a detailed guide for the application of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol , a compound featuring the promising pyrazole core, in kinase inhibitor screening cascades. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and potency.[5][6] The phenol moiety offers a potential site for hydrogen bonding interactions within the kinase active site. While direct screening data for this specific molecule is not widely published, its structural motifs suggest it is a strong candidate for screening against various kinase families, such as Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) and Cytosolic Tyrosine Kinases.[7][8]
These application notes will guide researchers through the essential biochemical and cell-based screening protocols to evaluate the potential of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol as a novel kinase inhibitor.
Part 1: Foundational Biochemical Screening for Direct Kinase Inhibition
The initial step in evaluating a potential kinase inhibitor is to determine its ability to directly inhibit the catalytic activity of a purified kinase enzyme. Biochemical assays are essential for quantifying potency (typically as an IC50 value) and for understanding the mechanism of inhibition.[9] Among the various available platforms, luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, offer a universal, sensitive, and high-throughput compatible method.[10][11]
Principle of the Luminescence-Based ADP Detection Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[12] A potent inhibitor will result in a lower luminescent signal.
Experimental Workflow: Biochemical Screening
Caption: Workflow for biochemical kinase inhibitor screening.
Detailed Protocol: Luminescence-Based Biochemical Assay
Materials:
-
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Known kinase inhibitor (positive control)
-
DMSO
-
Kinase assay buffer (optimized for the specific kinase)[13]
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be your compound plate.
-
Prepare a similar dilution series for a known control inhibitor.
-
-
Assay Plate Preparation:
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions from the compound plate to the 384-well assay plate.
-
Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase enzyme in assay buffer at a concentration optimized for the assay window.[12]
-
Add 5 µL of the kinase solution to each well of the assay plate.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]
-
Prepare a solution containing the kinase-specific substrate and ATP in assay buffer. The concentrations of both should be at or near their Michaelis constant (Km) for accurate inhibitor screening.[13]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (less than 20% substrate consumption).[15]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Part 2: Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that a compound can enter cells, engage its target in a physiological environment, and exert a functional effect.[16][17] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.[18]
Principle of Cell-Based Phosphorylation Assay
This type of assay quantifies the activity of a kinase within a cellular context by measuring the phosphorylation status of its substrate.[18] Cells are treated with the inhibitor, and upon cell lysis, the level of phosphorylated substrate is detected using phospho-specific antibodies. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase. Common detection methods include Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[17]
Experimental Workflow: Cell-Based Phosphorylation Assay
Caption: Workflow for a cell-based phosphorylation assay.
Detailed Protocol: Western Blot-Based Phosphorylation Assay
Materials:
-
Cell line expressing the target kinase and substrate
-
Complete cell culture medium
-
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
-
DMSO
-
Growth factor or other stimulus (if required to activate the pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in serum-free or low-serum medium. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat cells with the compound for 1-2 hours.
-
If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them directly in the well with ice-cold lysis buffer.
-
Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Part 3: Data Interpretation and Next Steps
Calculating Potency and Selectivity
The primary output from these screening assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[9] This value is determined by fitting the dose-response data to a four-parameter logistic equation.
A critical aspect of kinase inhibitor development is ensuring selectivity, as off-target inhibition can lead to toxicity.[1] Therefore, promising "hits" from the primary screen should be tested against a broad panel of kinases.[9][19] This selectivity profiling is essential to understand the compound's broader activity and potential liabilities.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Target Kinase A | 50 | 250 |
| Kinase B | 800 | >10,000 |
| Kinase C | 2,500 | Not Determined |
| Kinase D | >10,000 | Not Determined |
| Kinase E | 1,200 | >10,000 |
Troubleshooting Common Issues
-
High Variability: Ensure accurate pipetting, proper mixing, and consistent incubation times. Check the quality and stability of reagents, especially the kinase enzyme and ATP.[13][15]
-
No Inhibition Observed: Confirm the activity of the kinase with a known positive control inhibitor.[13] Verify the concentration and purity of the test compound. The compound may also have poor solubility.
-
Discrepancy Between Biochemical and Cellular Potency: This is common and can be due to factors like poor cell permeability, compound efflux from the cell, high intracellular ATP concentrations competing with the inhibitor, or compound metabolism.[15]
Conclusion
The pyrazole scaffold is a well-validated starting point for the development of potent and selective kinase inhibitors.[3][20] The compound 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol possesses key structural features that make it an attractive candidate for screening. By employing a systematic approach that begins with robust biochemical assays to confirm direct enzyme inhibition and progresses to cell-based assays to evaluate activity in a physiological context, researchers can effectively determine the potential of this and similar molecules. Subsequent selectivity profiling and mechanism of action studies will be crucial next steps in advancing promising hits toward lead optimization.[9]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Gaber, M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals. [Link]
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Martin, E., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Current Pharmaceutical Design. [Link]
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Cilibrizzi, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
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Sławiński, J., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. International Journal of Molecular Sciences. [Link]
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Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys. [Link]
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ResearchGate. Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Fabbro, D., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. [Link]
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Domainex. Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Kc, R. H., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
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Penning, T. D., et al. (1997). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Journal of Medicinal Chemistry. [Link]
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Liu, T., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
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Liu, T., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. bioRxiv. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Li, Y., et al. (2011). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Kc, R. H., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. [Link]
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Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
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Kumar, A., et al. (2015). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]
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Kumar, D., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Helvetica Chimica Acta. [Link]
-
Messmer, C. M., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Engel, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Application Notes and Protocols for the Development of PET Imaging Probes from Pyrazole Scaffolds
Introduction: The Pyrazole Scaffold as a Privileged Structure for PET Probe Development
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and has emerged as a "privileged scaffold" in drug discovery.[1][2] Its remarkable versatility is evident in the numerous FDA-approved drugs that feature this core structure, spanning a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[1][2][3] The unique physicochemical properties of the pyrazole ring, such as its metabolic stability and ability to participate in various non-covalent interactions, make it an ideal foundation for the design of highly specific and potent ligands for biological targets.[1]
In the realm of molecular imaging, these same advantageous properties have propelled the pyrazole scaffold to the forefront of Positron Emission Tomography (PET) probe development.[4][5] PET is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[4][5] The development of novel PET radiotracers is critical for advancing our understanding of disease pathophysiology, accelerating drug development, and enabling personalized medicine.[5] Pyrazole derivatives have been successfully radiolabeled, most commonly with Fluorine-18 (¹⁸F), to create PET probes for a variety of important biological targets, including enzymes and receptors implicated in neuroinflammation, cancer, and other pathological conditions.[4][6]
This guide provides a comprehensive overview of the key steps and methodologies involved in the development of pyrazole-based PET imaging probes, from initial design and synthesis to preclinical evaluation. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the pyrazole scaffold in their molecular imaging research.
Part 1: Probe Design, Precursor Synthesis, and Rationale
The successful development of a pyrazole-based PET probe begins with a carefully considered design strategy and the efficient synthesis of a suitable precursor for radiolabeling.
Design Strategy: The "Why" Behind the Molecular Architecture
The design of a pyrazole-based PET probe is a multi-parameter optimization problem. The key considerations include:
-
Target Affinity and Selectivity: The pyrazole core and its substituents must be tailored to provide high affinity and selectivity for the biological target of interest. This often involves leveraging existing structure-activity relationship (SAR) data for known inhibitors or ligands.[3]
-
Pharmacokinetics: The probe must be able to reach the target tissue in sufficient concentrations. For brain imaging, this necessitates the ability to cross the blood-brain barrier (BBB).[7] Lipophilicity, molecular weight, and the presence of polar surface area are critical factors to consider.
-
Metabolic Stability: The pyrazole ring itself is generally metabolically stable.[1] However, the substituents must be chosen to minimize metabolic degradation, which could lead to the formation of radiometabolites that confound PET signal interpretation.
-
Labeling Position: The position of the radionuclide should not interfere with the probe's binding to its target. Furthermore, the chemical bond to the radionuclide must be stable in vivo to prevent defluorination or other forms of radiolabel loss.
General Synthetic Strategies for Pyrazole Precursors
The synthesis of substituted pyrazoles is a well-established field of organic chemistry.[8][9] The Knorr pyrazole synthesis and its variations are among the most common and versatile methods.[10][11]
Conceptual Workflow for Pyrazole Precursor Synthesis
Caption: General workflow for the synthesis of pyrazole-based PET precursors.
Protocol 1: Synthesis of a 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one Precursor
This protocol is a general example based on the Knorr pyrazole synthesis and can be adapted for various substituted pyrazoles.[10]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20-mL reaction vial
-
Stir bar and hot plate with stirring
-
TLC plates (silica gel) and developing chamber
-
Mobile phase (e.g., 30% Ethyl acetate / 70% Hexane)
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 20-mL reaction vial, combine ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq).
-
Add 1-propanol (approx. 10 mL per mmol of ethyl benzoylacetate) and a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Add a stir bar and place the vial on a hot plate.
-
Reaction: Heat the mixture to approximately 100°C with constant stirring.
-
Monitoring: After 1 hour, monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate and elute with the chosen mobile phase. The reaction is complete when the starting ketoester spot is no longer visible.
-
Precipitation: Once the reaction is complete, add deionized water (approx. 3-4 times the volume of 1-propanol) to the hot, stirring reaction mixture to precipitate the product.
-
Isolation: Isolate the solid product by vacuum filtration, wash with cold water, and allow it to air dry. Further drying under vacuum is recommended.
Rationale: The acidic catalyst protonates the keto-carbonyl, making it more electrophilic for the initial nucleophilic attack by hydrazine. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazole ring.[10]
Part 2: Radiolabeling Protocols
The introduction of a positron-emitting radionuclide, typically ¹⁸F (t½ ≈ 110 min), is a critical step in the production of a PET probe.[6]
¹⁸F-Fluorination Strategies
Nucleophilic substitution with [¹⁸F]fluoride is the most common method for labeling small molecules. This requires a precursor with a good leaving group (e.g., tosylate, nosylate, or a nitro group on an electron-deficient aromatic ring).
General Workflow for ¹⁸F-Radiolabeling
Caption: A typical workflow for the automated radiosynthesis of an ¹⁸F-labeled PET tracer.
Protocol 2: Automated ¹⁸F-Radiolabeling of a Pyrazole Precursor
This protocol is a generalized procedure for the automated synthesis of an ¹⁸F-labeled pyrazole derivative. Specific parameters will need to be optimized for each new tracer.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., TRACERlab)
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron
-
Pyrazole precursor with a suitable leaving group (e.g., tosylate, nitro)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridge
-
Sterile water for injection, USP
-
Ethanol, USP
-
Sterile vent filters
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110°C).
-
Radiolabeling Reaction: The pyrazole precursor (typically 1-5 mg) dissolved in anhydrous DMSO or acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction vessel is sealed and heated to 80-150°C for 5-20 minutes. The optimal temperature and time must be determined experimentally.
-
Quenching and Dilution: After cooling, the reaction is quenched by the addition of water or the HPLC mobile phase.
-
Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and unlabeled precursor. The radioactive peak corresponding to the desired product is collected.
-
Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer. The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection. The final solution is passed through a sterile filter into a sterile vial.
-
Quality Control: Samples are taken for quality control analysis as described in the following section.
Part 3: Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[12][13]
Table 1: Key Quality Control Parameters for Pyrazole-Based PET Probes
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard | Confirms the chemical identity of the radiotracer. |
| Radiochemical Purity | Analytical HPLC with radioactivity and UV detectors | > 95% | Ensures that the radioactivity is associated with the desired chemical form.[14] |
| Radionuclidic Purity | Gamma spectroscopy | > 99.5% for ¹⁸F | Confirms the identity of the radionuclide and the absence of long-lived impurities. |
| pH | pH meter or pH paper | 4.5 - 7.5 | Ensures the solution is suitable for intravenous injection. |
| Molar Activity (Am) | Calculated from the total radioactivity and the mass of the compound (determined by HPLC) | Typically > 37 GBq/µmol (1 Ci/µmol) at the time of injection | High molar activity is crucial to avoid pharmacological effects from the injected mass. |
| Sterility | Incubation in culture media | No microbial growth | Ensures the absence of viable microorganisms.[13] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | Ensures the absence of fever-inducing pyrogens. |
Part 4: Preclinical Evaluation
Once a pyrazole-based PET probe has been successfully synthesized and passed all QC tests, its performance must be evaluated in preclinical models.
In Vitro Evaluation
Protocol 3: In Vitro Radioligand Binding Assay (Competition Format)
This protocol is a general template for determining the binding affinity (Ki) of a new pyrazole compound by measuring its ability to compete with a known radioligand for binding to a target receptor or enzyme.[2][3][15]
Materials:
-
Cell membranes or tissue homogenates expressing the target of interest
-
A suitable radioligand with known affinity for the target
-
Test pyrazole compound (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethylenimine, PEI, if necessary)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled pyrazole compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Contains assay buffer, radioligand, membrane preparation, and a high concentration of a known, potent unlabeled ligand for the target.
-
Competition: Contains assay buffer, radioligand, membrane preparation, and varying concentrations of the test pyrazole compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Evaluation
Protocol 4: Small Animal PET Imaging
This protocol provides a general framework for evaluating the in vivo biodistribution and target engagement of a new pyrazole-based PET probe in rodents.[7][16][17]
Materials and Equipment:
-
Small animal PET/CT or PET/MRI scanner
-
Anesthesia system (e.g., isoflurane)
-
Warming pad or lamp
-
Tail vein catheter
-
Formulated pyrazole PET probe
-
Animal model (e.g., healthy mice or a disease model)
Procedure:
-
Animal Preparation: Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the tail vein for tracer injection. Position the animal on the scanner bed and ensure it is kept warm.
-
Tracer Administration: Inject a known amount of the pyrazole PET probe (e.g., 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.
-
PET Scan: Start the PET data acquisition immediately after injection for a dynamic scan (e.g., 60-90 minutes) or at a specific time point for a static scan.
-
CT or MRI Scan: Perform a CT or MRI scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) on the co-registered anatomical images for various organs (e.g., brain, heart, liver, kidneys, muscle) and the target tissue.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer over time.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Blocking Studies (for target specificity): To confirm target-specific binding, a separate cohort of animals can be pre-treated with a high dose of an unlabeled ligand for the target before the injection of the radiotracer. A significant reduction in tracer uptake in the target tissue compared to the control group indicates specific binding.[6]
Table 2: Representative Preclinical Data for a Hypothetical Pyrazole-Based PET Probe
| Parameter | Value | Method |
| Radiochemical Yield (decay-corrected) | 35 ± 5% | Radio-TLC/HPLC |
| Molar Activity (at end of synthesis) | 110 GBq/µmol | HPLC with UV and radioactivity detectors |
| Radiochemical Purity | > 98% | Analytical Radio-HPLC |
| Binding Affinity (Ki) | 2.5 nM | In Vitro Competition Binding Assay |
| Brain Uptake (SUVmax at 5 min) | 1.8 | Mouse PET Imaging |
| Target-to-Cerebellum Ratio (at 60 min) | 3.2 | Mouse PET Imaging |
Conclusion
The pyrazole scaffold represents a highly valuable platform for the development of novel PET imaging probes.[4][5] Its favorable chemical and biological properties, combined with well-established synthetic methodologies, provide a robust foundation for creating tracers with high affinity, selectivity, and favorable pharmacokinetic profiles. The successful development of such probes, from rational design and synthesis to rigorous quality control and preclinical evaluation, holds immense potential for advancing our understanding of disease and improving patient care. The protocols and guidelines presented in this document offer a comprehensive framework to aid researchers in this exciting and impactful field.
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Santos, C. M. M., Silva, V. L. M., & Silva, A. M. S. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722. [Link]
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Kumar, A., & Sharma, S. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Journal of Pharmaceutical Research and Innovation. [Link]
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Li, W., et al. (2024). Preclinical Evaluation of Dihydropyrazole-Cored Positron Emission Tomography (PET) Ligands for Imaging of Receptor-Interacting Serine/Threonine Protein Kinase 1 (RIPK1) in the Brain. Journal of Medicinal Chemistry. [Link]
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Jörg, A., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 26(5), 1289. [Link]
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Application Notes and Protocols: Comprehensive Evaluation of the Antimicrobial Properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Introduction: The Promise of Pyrazole Derivatives in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial effects.[1][2][3] The pyrazole scaffold is a key structural motif in several clinically approved drugs.[1] Notably, the incorporation of a trifluoromethyl group can enhance the metabolic stability and cell permeability of parent compounds, often leading to improved biological activity.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of a specific pyrazole derivative, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol . While direct antimicrobial data for this specific molecule is not yet widely published, its structural similarity to other biologically active trifluoromethyl-substituted pyrazoles suggests its potential as an antimicrobial agent.[4][5][6] For instance, certain trifluoromethyl phenyl derivatives of pyrazole have shown potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with low toxicity to human cells.[5] The proposed mechanism of action for some pyrazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[1][7]
These application notes and protocols are designed to provide a robust framework for the in vitro and preliminary in vivo assessment of this compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10][11]
Section 1: Initial Screening for Antimicrobial Activity - The Minimum Inhibitory Concentration (MIC) Assay
The first critical step in assessing a new compound's antimicrobial potential is to determine the lowest concentration that inhibits the visible growth of a target microorganism. This is known as the Minimum Inhibitory Concentration (MIC).[12][13][14] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[15]
Principle of the MIC Assay
The MIC assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[13] Following incubation, the presence or absence of visible growth is determined, and the lowest concentration of the agent that prevents growth is recorded as the MIC.[15]
Detailed Protocol for Broth Microdilution MIC Assay
Materials:
-
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol (lyophilized powder or stock solution of known concentration)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[15]
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile diluents (e.g., sterile deionized water, DMSO)
Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate broth.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[16]
-
Dilute this suspension in the broth to achieve a final working concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in a suitable solvent (e.g., DMSO), at a concentration at least 100 times the highest desired test concentration.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[17]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria or fungi).
-
-
Inoculation and Incubation:
-
Add 100 µL of the working inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[16]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should remain clear.
-
The MIC is the lowest concentration of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol at which there is no visible growth of the microorganism.[14]
-
Data Presentation: MIC Values
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 |
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Section 3: Assessing Safety - In Vitro Cytotoxicity Assays
A critical aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells. [18][19][20]Therefore, it is essential to evaluate the cytotoxicity of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol against mammalian cell lines.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure various indicators of cell health, such as membrane integrity, metabolic activity, and DNA synthesis. [18][19][20]Two commonly used methods are the MTT assay, which measures mitochondrial activity, and the lactate dehydrogenase (LDH) release assay, which assesses cell membrane damage. [21]
Detailed Protocol for MTT Cytotoxicity Assay
Materials:
-
Human cell lines (e.g., HeLa, HepG2, or a non-cancerous line like HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with the chosen mammalian cell line at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
| HeLa | |
| HepG2 | |
| HEK293 |
Section 4: Preliminary In Vivo Efficacy and Toxicity Assessment
While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating the efficacy and safety of a potential antimicrobial agent in a whole organism. [22][23]Simple invertebrate models can serve as a cost-effective and ethically favorable initial step before moving to mammalian models. [24]
Invertebrate Model: Galleria mellonella (Wax Moth Larvae)
The Galleria mellonella infection model is increasingly used for preliminary assessment of antimicrobial efficacy and toxicity due to its low cost, ethical advantages, and the innate immune system's similarity to that of vertebrates.
Protocol for G. mellonella Infection and Treatment
-
Infection:
-
Inject a lethal dose of a clinically relevant bacterial strain (e.g., MRSA) into the hemocoel of the larvae.
-
-
Treatment:
-
At a set time post-infection, inject different doses of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol.
-
-
Observation:
-
Monitor larval survival over several days and plot survival curves.
-
-
Toxicity:
-
Inject uninfected larvae with the compound to assess its toxicity.
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial assessment of the antimicrobial properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol. Positive results from these assays, indicating potent antimicrobial activity and low cytotoxicity, would warrant further investigation, including:
-
Mechanism of Action Studies: To elucidate the specific cellular targets of the compound.
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Mammalian In Vivo Models: To confirm efficacy and safety in more complex biological systems. [25] The systematic application of these methodologies will be instrumental in determining the therapeutic potential of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol as a novel antimicrobial agent.
References
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Kretschmer, D., Gekeler, C., & Wolz, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY. [Link]
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Stubbendieck, R. M., & Straight, P. D. (2016). Cytotoxicity assays as predictors of the safety and efficacy of antimicrobial agents. Methods in molecular biology (Clifton, N.J.), 1520, 75–89. [Link]
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Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]
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Tsang, J. C., & Tocheva, E. I. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science, 3(5), 983–986. [Link]
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Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]
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Kretschmer, D., Gekeler, C., & Wolz, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. [Link]
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University of Technology - Iraq. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antibacterial pyrazoles: tackling resistant bacteria. Molecules, 17(5), 5775–5797. [Link]
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Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). [Link]
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IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. [Link]
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Saade, F., O'Brien, M., & Specian, A. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Cellular and Infection Microbiology, 11, 708844. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Oulebt Taarabt, K., et al. (2021). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Afrique SCIENCE, 18(4), 11-24. [Link]
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Giske, C. G., & Turnidge, J. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 143–148. [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Kumar, A., et al. (2021). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research, 11(2), 123-130. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Upadhyay, A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 213, 113173. [Link]
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van der Zwet, J. C., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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Humphrey, S. M., et al. (2008). 4-[Tris(1H-pyrazol-1-yl)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2345. [Link]
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Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. International Journal of Clinical and Experimental Medicine, 8(5), 7058–7065. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
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European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
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U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
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Kumar, V., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(7), 516-533. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
Karakuş, S., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 735-745. [Link]
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Abu-Hashem, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5183-5193. [Link]
-
International Journal of Research and Analytical Reviews. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR, 9(3), 658-666. [Link]
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Varsha, K. K., et al. (2020). Antimicrobial activity and cytotoxicity trait of a bioactive peptide purified from Lactococcus garvieae subsp. bovis BSN307 T. Journal of Applied Microbiology, 128(5), 1344-1354. [Link]
-
Kumar, S., et al. (2021). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 6(4), 2899–2911. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: Identification of 4-[5-(4-methylphenyl)- 3(trifluoromethyl)-1h-pyrazol-1-yl]benzenesulfonamide (sc-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Behre, C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1493. [Link]
-
Kumar, S., et al. (2025). 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. RTI International. [Link]
-
Goci, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]
-
Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. ResearchGate. [Link]
-
RTI International. (n.d.). Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. [Link]
-
Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters, 16(21), 5764–5767. [Link]
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Application Note: Minimum Inhibitory Concentration (MIC) Determination for Novel Pyrazole Compounds
Target Audience: Assay Development Scientists, Microbiologists, and Medicinal Chemists Methodology: CLSI-Compliant Broth Microdilution with Resazurin Fluorometric Modification
Introduction & Pharmacological Context
Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—are heavily investigated in medicinal chemistry due to their profound antimicrobial, anti-inflammatory, and antimitotic properties[1]. Mechanistically, many pyrazole compounds exert their bactericidal or bacteriostatic effects by intercalating with bacterial DNA gyrase or topoisomerase IV, disrupting supercoiling and halting DNA replication[1][2][3].
However, determining the true Minimum Inhibitory Concentration (MIC) of these novel synthetic compounds poses a distinct biophysical challenge: hydrophobicity [4]. Pyrazoles often display poor aqueous solubility[5][6], making classic agar disk-diffusion assays highly unreliable due to erratic compound diffusion rates through the agar matrix. Consequently, liquid broth microdilution (BMD) is the gold standard, providing absolute thermodynamic contact between the pathogen and the active pharmaceutical ingredient (API)[7][8].
Experimental Causality: The "Why" Behind the Protocol
As researchers transition from synthetic chemistry to microbiological screening, standard operating procedures must be adapted to account for the unique chemistry of pyrazoles. Understanding the causality behind each assay variable prevents false-positive susceptibility readings.
-
The Solvent Toxicity Imperative: Because novel pyranopyrazoles and structurally complex pyrazole scaffolds are insoluble in water, they must be initially dissolved in aprotic solvents like 100% Dimethyl Sulfoxide (DMSO)[3][6]. Causality: DMSO is amphiphilic; at concentrations
(v/v) in the final assay, it displaces water in the bacterial phospholipid bilayer, permeabilizing the membrane and stunting growth. If a pathogen's membrane is compromised by the solvent, the pyrazole will appear artificially potent. Thus, restricting final DMSO concentration to and employing a stringent Solvent Control is non-negotiable[9]. -
The Inoculum Effect: CLSI standard M07 dictates a precise starting inoculum of
CFU/mL[7][8]. Causality: Over-inoculation overwhelms the molar ratio of drug-to-target enzymes, yielding a false "resistant" phenotype. Under-inoculation leaves excess free drug, artificially deflating the MIC. Strict spectrophotometric standardization via the 0.5 McFarland standard mitigates this drift[2][8]. -
Resazurin Dye Modification: At high testing concentrations (e.g., 128–256 µg/mL), pyrazoles often undergo micro-precipitation in Mueller-Hinton Broth (MHB), creating a cloudy suspension that obscures the visual detection of bacterial turbidity. Causality: To distinguish drug precipitation from bacterial growth, we introduce resazurin—an oxidation-reduction indicator. Viable, respiring bacteria reduce blue resazurin to pink resorufin. If the well remains blue/purple, the bacteria are metabolically dead, confirming the true MIC despite compound cloudiness[3].
Self-Validating Protocol: Broth Microdilution (BMD)
This workflow is optimized for 96-well microtiter plates based on ISO 20776-1 and CLSI M07 standards[7][8][10].
Materials Required
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB)[8]
-
Sterile 96-well round-bottom or flat-bottom microplates
-
Standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[8]
-
100% molecular-grade DMSO
-
0.015% Resazurin sodium salt solution (sterile-filtered)[3]
Step-by-Step Methodology
Step 1: Compound Solubilization
-
Accurately weigh the lyophilized pyrazole powder.
-
Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 25,600 µg/mL)[6]. Note: High initial stock concentrations ensure the subsequent dilutions safely dilute the DMSO vehicle below the 1% toxicity threshold.
-
Dilute the master stock 1:100 in CA-MHB to produce the "Working Stock" (256 µg/mL API, 1% DMSO)[9].
Step 2: Serial Dilution Array
-
Dispense 100 µL of sterile CA-MHB into wells 2 through 12 of a 96-well plate[2].
-
Add 200 µL of the pyrazole Working Stock to well 1[2].
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 into well 2, mixing by pipetting 4–5 times, and repeating sequentially through well 10[2].
-
Discard 100 µL from well 10 to equalize total volumes[2].
Step 3: Inoculum Standardization
-
Select 3-5 well-isolated colonies from an 18–24 hour agar culture.
-
Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (OD
= 0.08–0.13), equating to CFU/mL. -
Dilute this suspension 1:150 in CA-MHB to achieve
CFU/mL.
Step 4: Plate Inoculation & Incubation
-
Add 100 µL of the diluted inoculum to wells 1 through 11[2]. (Adding 100 µL of inoculum to the 100 µL of drug halves the drug concentration in every well—e.g., well 1 becomes 128 µg/mL—and halves the inoculum to the CLSI-mandated
CFU/mL[8].) -
Seal the plate with an adhesive breathable membrane to prevent peripheral well evaporation.
-
Incubate under static conditions at 35 ± 1°C for 16–20 hours[8].
Step 5: Fluorometric Reading
-
Remove the plate and add 30 µL of 0.015% resazurin solution to all wells[3].
-
Incubate for an additional 2–4 hours in the dark.
-
Interpretation: The MIC is read as the lowest compound concentration that strictly retains a blue/purple hue, indicating complete suppression of bacterial metabolic reduction[3][8].
Quantitative Data Structure & Controls
To guarantee structural E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), your bioassay must act as a self-validating system. Compare your experimental plate geometry to the layouts summarized in the tables below.
Table 1: 96-Well Microtiter Plate Standard Setup for Pyrazole Assays
| Row | Col 1 | Col 2 | Col 3 | Col 4 | Col 5 | Col 6 | Col 7 | Col 8 | Col 9 | Col 10 | Col 11 (GC) | Col 12 (NC) |
| API C1 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | + Inoculum | No Inoculum |
| API C2 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | + Inoculum | No Inoculum |
| Ref. Drug | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0.06 | + Inoculum | No Inoculum |
All concentration units in µg/mL. C1/C2 = Target Compounds. GC = Growth Control. NC = Negative Control.
Table 2: Assay Validation & Quality Control Causality
| Control Element | Expected Output | Mechanistic Causality / Purpose | Corrective Action if Failed |
| Negative Control (NC) | Completely clear (Blue dye) | Proves media sterility and ensures no external contamination influenced the data. | Discard media, re-autoclave, and sterilize pipettes. |
| Growth Control (GC) | Heavy turbidity (Pink dye) | Confirms the test strain is viable and that the MHB media actively supports aggressive replication[8]. | Verify incubator CO2/temp; re-culture isolate from frozen bead stock. |
| Solvent Control | Heavy turbidity (Pink dye) | Proves the 1% DMSO vehicle itself is not lysing the bacteria, validating that only the pyrazole is acting. | Dilute pyrazole stock further to ensure final DMSO volume is |
| Reference Antibiotic | Matches CLSI M100 standard | Verifies standard susceptibility; proves the strain hasn't developed spontaneous test-day resistance[11]. | Recalibrate standard inoculum; utilize fresh ATCC control strain. |
Experimental Workflow Architecture
Workflow for MIC determination of pyrazoles via broth microdilution with validation controls.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[Link]
-
Regulations.gov / CLSI M07-A8 Reference Document. Clinical and Laboratory Standards Institute.[Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria. ResearchGate / CLSI.[Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (PMC).[Link]
-
Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Organic and Medicinal Chemistry Letters.[Link]
-
Broth microdilution methodology with focus on reading of MICs. Technical University of Denmark (DTU).[Link]
-
Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their antibacterial activities. ResearchGate.[Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.[Link]
-
Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology.[Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry.[Link]
-
Antifungal activity and biocompatibility assessment with molecular docking of new pyrazole derivatives. National Institutes of Health (PMC).[Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical Sciences and Innovation.[Link]
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Troubleshooting & Optimization
Technical Support Center: Advanced Synthesis of Trifluoromethylated Pyrazoles
Welcome to the Technical Support Center for the synthesis of trifluoromethylated (CF3) pyrazoles. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the nuanced challenges of fluorinated heterocycle construction. The introduction of a CF3 group profoundly alters the lipophilicity, metabolic stability, and binding affinity of pyrazole pharmacophores. However, synthesizing these motifs often introduces severe bottlenecks, including poor regioselectivity, low yields during late-stage functionalization, and safety hazards associated with volatile fluorinated reagents.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: How can I control the regioselectivity (3-CF3 vs. 5-CF3) when synthesizing pyrazoles from trifluoromethylated ynones and unsymmetrical hydrazines? A1: The regioselective assembly of pyrazoles from CF3-ynones and aryl/alkyl hydrazines is notoriously difficult due to the competing electrophilic sites on the ynone. However, regioselectivity is highly solvent-dependent. The causality lies in the stabilization of the transition states. When using a highly polar protic solvent like hexafluoroisopropanol (HFIP), strong hydrogen bonding activates the carbonyl group, driving the reaction under kinetic control to favor the 3-CF3-pyrazole isomer. Conversely, employing a polar aprotic solvent like dimethyl sulfoxide (DMSO) alters the solvation dynamics, favoring thermodynamic control and the formation of the 5-CF3-pyrazole isomer [1].
Q2: Traditional de novo synthesis is failing for my complex, highly functionalized substrate. How can I introduce a CF3 group directly onto a pre-formed pyrazole ring? A2: When de novo cyclization fails, late-stage radical trifluoromethylation is the optimal alternative. You can achieve this using the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) combined with a copper(II) catalyst and an oxidant like ammonium persulfate. The oxidant facilitates a single-electron transfer (SET) to generate the CF3• radical in situ. The copper catalyst moderates the radical addition to the electron-rich pyrazole core, preventing over-oxidation and polymerization. Note that electron-rich substrates perform best, and labile protecting groups (like Trityl) may cleave under these radical conditions; robust groups like 2-(trimethylsilyl)ethoxymethyl (SEM) are highly recommended [2].
Q3: I am attempting a [3+2] cycloaddition using 2,2,2-trifluorodiazoethane (CF3CHN2) to synthesize cyano-CF3-pyrazoles. The yields are inconsistent, and I am concerned about the explosion hazard. How should I proceed? A3: Dual incorporation of CF3 and cyano (CN) groups can be achieved via a silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with CF3CHN2. The inconsistency in yield often stems from the degradation of the diazo compound. CF3CHN2 is potentially explosive and must be generated in situ or handled as a dilute solution in safe solvents (e.g., THF or dichloromethane). The silver catalyst (e.g., Ag2O) coordinates with the alkene, lowering the activation energy for the cycloaddition and ensuring excellent regioselectivity. Always perform these reactions behind a blast shield and quench the aqueous phase with NaClO to neutralize any cyanide by-products [3].
Visualizing Synthetic Workflows
Divergent regioselective synthesis of 3-CF3 and 5-CF3 pyrazoles via solvent switching.
Copper-mediated late-stage radical trifluoromethylation of pyrazole scaffolds.
Troubleshooting Guide: Common Issues & Corrective Actions
The following table summarizes quantitative parameters and corrective actions for optimizing CF3-pyrazole syntheses.
| Observation | Potential Cause | Mechanistic Rationale | Corrective Action |
| Poor Regioselectivity (< 3:1 ratio of 3-CF3:5-CF3) | Inappropriate solvent polarity/H-bonding capacity. | Solvent dictates kinetic vs. thermodynamic control of the initial nucleophilic attack. | Switch to neat HFIP for >95% 3-CF3 isomers, or pure DMSO for >90% 5-CF3 isomers [1]. |
| Low Yield in Late-Stage CF3 Addition (< 40%) | Inefficient radical generation or poor substrate solubility. | The Langlois reagent requires a robust single-electron transfer (SET) oxidant and a homogeneous mixture. | Use fresh (NH4)2S2O8 (5.0 equiv). Ensure the DMSO:H2O ratio is optimized (typically 2.5:1 v/v) to solubilize CuSO4 [2]. |
| Deprotection of Pyrazole Nitrogen | Unstable N-protecting group under oxidative radical conditions. | Radical conditions and acidic by-products can cleave labile protecting groups (e.g., Trityl, Boc). | Utilize robust protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or -CH2C6F5, which tolerate SET conditions [2]. |
| Incomplete[3+2] Cycloaddition | Degradation of CF3CHN2 gas. | Trifluorodiazoethane decomposes rapidly if not stabilized, reducing the effective stoichiometric ratio. | Generate CF3CHN2 in situ or use a freshly titrated stock solution. Add 20 mol% Ag2O to accelerate the cycloaddition [3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of each step before proceeding.
Protocol A: Solvent-Directed Regioselective Synthesis of 3-CF3 or 5-CF3 Pyrazoles
Objective: Synthesize specific regioisomers from CF3-ynones and aryl hydrazines.
-
Preparation: In a dry 10 mL reaction vial, add the CF3-ynone (1.0 mmol, 1.0 equiv).
-
Solvent Selection:
-
For the 3-CF3 isomer : Dissolve the ynone in 3.0 mL of HFIP.
-
For the 5-CF3 isomer : Dissolve the ynone in 3.0 mL of anhydrous DMSO.
-
-
Addition: Slowly add the aryl hydrazine (1.1 mmol, 1.1 equiv) dropwise at room temperature to prevent exothermic degradation.
-
Reaction: Stir the mixture at room temperature (for HFIP) or heat to 60 °C (for DMSO) for 2–4 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active ynone spot and the appearance of a new, lower Rf spot indicates conversion.
-
Workup: Quench with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Final Validation: Analyze the crude product via 19F NMR.
-
A singlet near -62.5 ppm confirms the 3-CF3 isomer.
-
A singlet near -58.0 ppm confirms the 5-CF3 isomer.
-
Protocol B: Copper-Mediated Late-Stage Radical Trifluoromethylation
Objective: Directly functionalize an N-protected pyrazole with a CF3 group.
-
Reagent Assembly: Charge a reaction vial with the N-SEM protected pyrazole substrate (0.50 mmol, 1.0 equiv), Langlois reagent (CF3SO2Na, 1.50 mmol, 3.0 equiv), and CuSO4·5H2O (0.10 mmol, 0.20 equiv).
-
Solvation: Add DMSO (2.0 mL) and deionized water (0.8 mL). Stir briefly until a homogeneous, pale blue solution is achieved.
-
Radical Initiation: Add (NH4)2S2O8 (2.50 mmol, 5.0 equiv) in three equal portions over 15 minutes at room temperature to prevent a rapid thermal spike.
-
Reaction: Stir vigorously at room temperature for 16 hours.
-
In-Process Validation: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The successful generation of the product is validated by the appearance of a peak with an m/z of[M+H+68]+ (addition of CF3 minus H).
-
Workup: Dilute the mixture with saturated aqueous NaHCO3 (10 mL) to neutralize acidic by-products. Extract with dichloromethane (3 × 15 mL). Dry and concentrate the organic phase.
-
Final Validation: Purify via flash chromatography. 19F NMR of the isolated product must show a sharp singlet around -60 to -63 ppm , confirming the covalent attachment of the CF3 group to the pyrazole core.
References
-
Selective, Metal-Free Approach to 3- or 5-CF3-Pyrazoles: Solvent Switchable Reaction of CF3-Ynones with Hydrazines. Journal of Organic Chemistry.[Link]
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[Link]
-
Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry.[Link]
Technical Support Center: Pyrazole Synthesis & Optimization
Welcome to the Reaction Optimization Hub for Pyrazole Chemistry . Pyrazoles are a privileged class of five-membered nitrogen heterocycles paramount in medicinal chemistry and agrochemical development[1]. However, constructing these scaffolds predictably—especially from unsymmetrical precursors—is fraught with regioselectivity challenges, incomplete aromatization, and byproduct formation.
This guide is designed for bench scientists and drug development professionals. It transcends standard protocols by addressing the causality behind reaction failures, equipping you with self-validating workflows to achieve selective, high-yielding synthetic routes.
Part 1: Diagnostic Workflows & Mechanistic Control
Optimizing pyrazole synthesis requires understanding the interplay between kinetics, thermodynamics, and the electronic bias of your substrates. The decision tree below models the standard troubleshooting path for our most common support requests.
Decision tree for troubleshooting regioselectivity and aromatization in pyrazole workflows.
Mechanistic Divergence in the Knorr Synthesis
When condensing an unsymmetrical 1,3-diketone with a substituted hydrazine, nucleophilic attack can occur at either carbonyl carbon. The outcome is dictated by whether the reaction is driven kinetically (lower activation energy) or thermodynamically (stability of the resulting hydrazone intermediate).
Mechanistic divergence in Knorr synthesis leading to regiomeric mixtures based on conditions.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: I am reacting an unsymmetrical 1,3-diketone with phenylhydrazine and obtaining an inseparable 1:1 mixture of 1,3,5- and 1,5,3-substituted pyrazoles. How can I bias the regioselectivity? Expert Insight: Direct condensation of unsymmetrical diketones heavily relies on the steric and electronic differentiation between the two carbonyl groups. If they are too similar, regiocontrol fails[1]. Solution: Shift from a diketone to an enaminone (β-dimethylaminovinyl ketone). Enaminones present a highly differentiated bis-electrophile where the terminal amine acts as an exceptional leaving group. The less sterically hindered terminal nitrogen of the hydrazine exclusively attacks the highly electrophilic carbon bearing the amine, reliably granting >95:5 regioselectivity toward the 1,5-disubstituted or 1,3,5-trisubstituted architecture.
Q2: My 1,3-dipolar cycloaddition using ethyl diazoacetate (EDA) and terminal alkynes requires harsh conditions and yields are abysmal (<30%) due to diazo decomposition. How can I rescue this reaction? Expert Insight: Elevated temperatures in organic solvents cause EDA to undergo non-productive carbenoid decomposition and dimerization. Solution: Transition to aqueous micellar catalysis. Running the cycloaddition in water using a surfactant (like TPGS-750-M) tightly concentrates the alkyne and EDA within hydrophobic micellar cores. This micellar effect lowers the required activation energy via the local concentration effect. Furthermore, carefully controlling the aqueous pH to 5.5 suppresses acid-mediated diazo degradation, cleanly generating the 3,5-disubstituted pyrazole.
Q3: LC-MS analysis of my condensation between a chalcone (α,β-unsaturated ketone) and hydrazine shows a major mass peak of [M+2]. Why didn't I get my pyrazole? Expert Insight: Condensations with α,β-unsaturated ketones natively stop at the pyrazoline stage because the second equivalent of water cannot be eliminated spontaneously—the system requires an oxidative driving force to aromatize. Solution: Introduce a mild, in situ oxidant. Iodine (10 mol%) in DMSO is highly effective. The iodine activates the pyrazoline ring by forming an N-iodo or C4-iodo intermediate, which rapidly undergoes base-mediated elimination of HI to restore the fully aromatic pyrazole core[2][3].
Part 3: Quantitative Optimization Data
Comparing conditions provides a clear window into how manipulating the environment influences reaction fate. Below is a structured comparative dataset based on standardized cyclizations[1][3][4].
| Reaction Type | Solvent | Catalyst / Additive | Temp (°C) | Major Product (Regioisomer) | Yield (%) | Mechanistic Note |
| Knorr Classic | Ethanol | None | 80 | 1:1 Mixture | 65 | Poor differentiation of carbonyls without directing groups. |
| Knorr Thermodynamic | Toluene | AcOH (1.0 eq) | 110 | 1,5,3-substituted | 78 | Reversible hydrazone formation dictates the thermodynamic sink. |
| Micellar Cycloaddition | Water (TPGS-750-M) | pH 5.5 buffer | 25 | 3,5-disubstituted | 88 | Micellar proximity effect; avoids EDA decomposition. |
| Oxidative Coupling | DMSO | I | 110 | 3,5-diarylpyrazole | 92 | DMSO acts as a co-oxidant; iodine lowers the aromatization barrier[3]. |
| Green Synthesis (DES) | Choline Chloride/Tartaric Acid | Ultrasound | 45 | Target Specific | 94 | Deep Eutectic Solvent (DES) accelerates nucleophilic attack[4]. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol leverages built-in analytical checkpoints ("self-validating markers"). This avoids the "blind cooking" approach and confirms pathway progression.
Protocol A: Highly Regioselective Synthesis of 3,5-Diarylpyrazoles via I -Mediated Oxidative Condensation
This methodology solves the common "incomplete aromatization" failure mode seen with chalcone derivatives by incorporating molecular iodine as a catalytic oxidant[3].
Materials:
-
Aryl aldehyde hydrazone (1.2 mmol)
-
Substituted acetophenone (1.0 mmol)
-
Molecular Iodine (I
, 10 mol%) -
DMSO (4.0 mmol)
-
Ethanol (5 mL)
-
Aq. HCl (1 drop, catalytic)
Step-by-Step Methodology & Causal Checks:
-
Hydrazone Activation: In an oven-dried round-bottom flask, dissolve the aryl aldehyde hydrazone and substituted acetophenone in 5 mL of absolute ethanol. Add one drop of concentrated aqueous HCl.
-
Causality: The acid catalyst protonates the ketone, drastically increasing its electrophilicity to facilitate rapid nucleophilic attack by the hydrazone.
-
-
Oxidative Initiation: Add DMSO (4.0 eq) and I
(10 mol%). The solution will immediately turn a dark reddish-brown.-
Validation Check 1 (Visual): The distinct color of I
confirms active catalyst presence. If the color rapidly bleaches in the cold, an unpredicted side-reduction is occurring.
-
-
Cyclization & Aromatization: Affix a reflux condenser and heat the mixture to 80 °C (reflux) for 1–2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Validation Check 2 (TLC): The pyrazoline intermediate (often fluorescent under 365 nm UV) should appear within 15 minutes, followed by its conversion to the higher-R
pyrazole product.
-
-
Quenching & Workup: Cool to room temperature. Quench the reaction with saturated aqueous Na
S O (sodium thiosulfate) until the iodine color fully dissipates. Extract with EtOAc (3 x 15 mL).-
Causality: Thiosulfate reduces any remaining active iodine species, preventing halogenation artifacts during concentration.
-
-
Spectroscopic Validation: Concentrate the organic layer and purify via flash chromatography. Analyze the product via
H-NMR.-
Validation Check 3 (NMR): A successful synthesis is definitively confirmed by the presence of a sharp, diagnostic singlet at ~6.5–7.0 ppm , corresponding to the C4-H proton of the fully aromatic pyrazole ring. The absence of complex multiplet signals between 3.0–4.0 ppm confirms complete consumption of the pyrazoline intermediate.
-
Part 5: References
-
Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. "From 2000 to mid-2010: a fruitful decade for the synthesis of pyrazoles." Chem. Rev. (2011). Available at:
-
Zora, M.; Kivrak, A.; Yazici, C. "Synthesis of Pyrazoles via Electrophilic Cyclization." The Journal of Organic Chemistry (2011). Available at:
-
Vinciarelli, G.; Barreca, G.; Coppola, M.; Ronzoni, S.; Taddei, M. "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis." European Journal of Organic Chemistry (2022). Available at:
-
"Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles." PMC / NIH (Review Data Extract). Available at:
-
Aheer, A.K. et al. "Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)." Sustainability & Circularity NOW (2025). Available at:
Sources
Navigating the Maze of Regioselectivity in Unsymmetrical Pyrazole Synthesis: A Technical Support Guide
For Immediate Release
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a multitude of biologically active compounds.[1] The Knorr pyrazole synthesis, a classic and versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a primary method for its construction.[1][2] However, when employing unsymmetrical 1,3-dicarbonyl compounds, a significant challenge arises: the potential for the formation of two distinct regioisomeric pyrazole products.[3] This lack of regioselectivity can lead to difficult-to-separate mixtures and ultimately impact the efficacy and safety of the final product, as different regioisomers can exhibit vastly different biological activities.[4]
This technical support guide is designed to provide researchers with a comprehensive resource for troubleshooting and controlling regioselectivity in the synthesis of unsymmetrical pyrazoles. Through a question-and-answer format, we will delve into the fundamental principles governing this phenomenon and offer practical, field-proven strategies to steer your reactions toward the desired isomeric outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting a mixture of two pyrazole isomers. What's happening at the molecular level?
A1: The formation of two regioisomers stems from the initial step of the Knorr synthesis.[1] With an unsymmetrical 1,3-dicarbonyl compound, the substituted hydrazine has two non-equivalent carbonyl carbons it can attack.[3] The pathway initiated by the nucleophilic attack of the hydrazine at one carbonyl carbon will lead to one regioisomer, while attack at the other carbonyl will produce the alternative isomer.[5]
Q2: What are the key factors that dictate which regioisomer is favored in my reaction?
A2: The regiochemical outcome is a delicate balance of several interconnected factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups near a carbonyl carbon increase its electrophilicity, making it a more likely target for the initial nucleophilic attack by the hydrazine.[3]
-
Steric Effects: The steric hindrance around each carbonyl group and on the hydrazine itself plays a crucial role. Bulky substituents can physically block the approach of the hydrazine, directing it to the less sterically hindered carbonyl.[3][4]
-
Reaction Conditions: This is often the most influential and tunable parameter. The choice of solvent, temperature, and, most notably, the pH of the reaction medium can dramatically shift the regioselectivity.[3][6] Acidic conditions, for instance, can protonate a carbonyl group, altering its reactivity and potentially reversing the selectivity observed under neutral or basic conditions.[3][7]
Diagram: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselective outcome of unsymmetrical pyrazole synthesis.
Q3: My reaction is yielding an almost 1:1 mixture of regioisomers. How can I improve the selectivity?
A3: A nearly equimolar mixture suggests that the electronic and steric differences between your two carbonyl groups are minimal under the current conditions. Here are several troubleshooting strategies to enhance selectivity:
-
Solvent Modification: Changing the solvent can have a profound effect. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in some cases.[3]
-
pH/Catalyst Screening: Systematically vary the catalyst. If you are running under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid, HCl) or a base (e.g., sodium acetate).[3] The protonation state of both the dicarbonyl and the hydrazine can be altered, leading to a preferential reaction pathway.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the formation of one regioisomer over the other.[4]
-
Change the Order of Addition/Reactant Ratio: In some complex reaction pathways, the ratio of the reactants has been observed to influence the regioselectivity.[6]
Table 1: Effect of Solvent on Regioisomeric Ratio (Illustrative Example)
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (A:B) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol | 90:10 |
| 1-(4-Trifluoromethylphenyl)-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | >98:2 |
Note: Data is illustrative and specific outcomes will vary based on the exact substrates and conditions.[3][8]
Q4: I've tried modifying the conditions, but the undesired regioisomer is still the major product. What other approaches can I take?
A4: When simple condition screening is insufficient, more advanced strategies may be necessary:
-
Protecting Group Strategy: In certain instances, it may be possible to selectively protect one of the carbonyl groups, forcing the initial reaction to occur at the unprotected site. Subsequent deprotection and cyclization would then yield the desired isomer.
-
Alternative Synthetic Routes: If the Knorr synthesis consistently provides poor selectivity, consider alternative methods for pyrazole formation. These can include:
-
1,3-Dipolar Cycloaddition: Reactions of diazo compounds with alkynes can offer high regioselectivity.[9][10]
-
Multicomponent Reactions: One-pot, multi-component procedures can sometimes provide access to specific regioisomers that are difficult to obtain through traditional methods.[11][12]
-
Synthesis from β-Hydroxy Ketones: Regioselective synthesis from these precursors has also been reported.[10]
-
Q5: How can I definitively determine the structure of the regioisomers I have synthesized?
A5: Unambiguous structural elucidation is critical. While techniques like mass spectrometry and IR spectroscopy provide valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing regioisomers.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[13]
-
2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are often the most definitive methods.[3][14] These techniques detect through-space proximity between protons. An NOE correlation between a substituent on the N1 nitrogen and a substituent at the C5 position will confirm one regioisomer, while its absence and the presence of a correlation to the C3 substituent will indicate the other.
-
2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment can also be invaluable. Correlations between the N1-substituent's protons and the C3 or C5 carbons of the pyrazole ring can provide conclusive evidence of the substitution pattern.[14]
Diagram: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for addressing regioselectivity issues in pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
-
To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted hydrazine (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to isolate the regioisomers.
Protocol 2: Definitive Regioisomer Assignment using 2D NOESY NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire a standard 2D NOESY spectrum. Use a mixing time appropriate for small to medium-sized molecules (typically 500-800 ms).
-
Processing and Analysis: Process the 2D data using the spectrometer software. Look for cross-peaks that indicate through-space correlations. For a 1,3,5-trisubstituted pyrazole, a key correlation to look for is between the protons of the N1-substituent and the protons of the C5-substituent. Conversely, for a 1,5,3-trisubstituted pyrazole, a correlation would be expected between the N1-substituent and the C3-substituent. The presence or absence of these key correlations allows for unambiguous assignment.[14]
Conclusion
Controlling regioselectivity in the synthesis of unsymmetrical pyrazoles is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of electronic, steric, and conditional factors, researchers can effectively troubleshoot and optimize their reaction protocols. This guide provides a foundational framework for addressing these common issues, enabling the efficient and selective synthesis of desired pyrazole regioisomers for applications in drug discovery and beyond.
References
- Benchchem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- Emamian, S., & Frontera, A. (2025, October 2).
- Smith, J. et al. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Anonymous. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Schmidt, A., et al. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
- Fouad, M., et al. (n.d.).
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Anonymous. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Gosselin, F., et al. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
- Anonymous. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives.
- J&K Scientific LLC. (2026, February 23). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Fouad, M., et al. (2018, January 12).
- Anonymous. (2022, September 8).
- Anonymous. (2022, November 23).
- Benchchem. (n.d.). A Researcher's Guide to Interpreting ¹³C NMR Spectra of Pyrazole Derivatives.
- Schmidt, A., et al. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Anonymous. (2023, September 5).
- Anonymous. (2000, September 2). Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles. Organic Letters.
- Anonymous. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,....
- Anonymous. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Martins, M. A. P., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
- Benchchem. (2025, December). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Visnav. (2022, July 27).
- College of Science. (2025, May 14).
- Taylor & Francis. (2011, September 19).
- Anonymous. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Chauhan, P. (2017, March 22). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
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Technical Support Center: Troubleshooting Pyrazole Solubility
Welcome to the Advanced Technical Support Center for pyrazole-based compound formulation and solubility optimization. Pyrazoles are privileged scaffolds in medicinal chemistry, but their unique structural features—specifically their strong hydrogen-bonding capabilities and high lipophilicity—often result in severe aqueous solubility bottlenecks.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind pyrazole precipitation and provide self-validating methodologies to overcome these challenges.
Diagnostic Workflow for Pyrazole Solubility
Before altering your compound's structure or formulation, it is critical to diagnose the specific physicochemical barrier preventing dissolution. The following workflow outlines the logical progression for selecting an enhancement strategy.
Logical workflow for diagnosing and resolving pyrazole solubility issues.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My pyrazole compound precipitates when diluting from a DMSO stock into an aqueous assay buffer. What is the mechanistic cause, and how can I prevent it? Causality: Pyrazoles are highly lipophilic. When a 100% DMSO stock is injected into an aqueous buffer, the rapid shift in the solvent's dielectric constant forces the local concentration of the pyrazole to exceed its thermodynamic solubility limit. This triggers rapid nucleation, causing the compound to "crash out" of solution[1]. Solution: Utilize micellar solubilization. Add a non-ionic surfactant (such as Polysorbate 20 or 80) to the aqueous buffer prior to adding the compound[1]. The surfactant forms micelles that create hydrophobic microenvironments, shielding the lipophilic pyrazole core from the aqueous phase and kinetically stabilizing the supersaturated state.
Q2: I attempted to improve solubility by modifying the structure to include a polar hydroxyl (-OH) group, but the solubility gain was negligible. Why? Causality: The addition of a polar group often fails to improve macroscopic solubility because the new group engages in intramolecular hydrogen bonding with the adjacent basic nitrogen (N2) on the pyrazole ring[1]. This internal bonding masks the compound's polarity from surrounding water molecules, maintaining a high LogP and preventing hydration[1]. Solution: Introduce steric bulk or a rigid carbon spacer to geometrically prevent the formation of the 5- or 6-membered intramolecular H-bond ring.
Q3: How does the crystal packing of pyrazoles affect solubility, and how can synthetic modifications overcome this? Causality: Unsubstituted 1H-pyrazoles act as both potent hydrogen-bond donors (N-H) and acceptors (N), forming highly stable polymeric catemers or cyclic dimers in the solid state[2][3]. This extensive intermolecular hydrogen bonding results in exceptionally high crystal lattice energy (manifesting as a high melting point), which directly opposes the thermodynamic drive for dissolution[2]. Solution: N-alkylation (e.g., N-methylation) removes the hydrogen bond donor capability, effectively terminating the catemer chain and significantly lowering the lattice energy. Alternatively, adding bulky ortho-substituents to adjacent aromatic rings can disrupt molecular planarity and crystal stacking, leading to increased solubility[4]. Be aware that while introducing highly electronegative atoms like fluorine can increase molecular planarity and target potency, it may inadvertently decrease solubility due to tighter crystal packing[4].
Self-Validating Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in checks to confirm that the physical phenomena being measured are accurate.
Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
Self-Validating Mechanism: This protocol uses a deliberate excess of solid to guarantee that thermodynamic equilibrium is reached. Furthermore, discarding the first 1 mL of filtrate saturates the filter membrane, preventing false-low concentration readings caused by the non-specific binding of the pyrazole to the filter matrix.
-
Material Addition: Add an amount of the pyrazole derivative to a glass vial that is in clear excess of its visually estimated solubility (ensure solid remains visible throughout the experiment)[1].
-
Solvent Addition: Add a precise volume of the target aqueous medium (e.g., PBS, pH 7.4)[1].
-
Equilibration: Seal the vial and agitate continuously on a rotary shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours to ensure complete thermodynamic equilibrium[1].
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Draw the supernatant into a syringe and pass it through a 0.45 µm PTFE filter. Critical: Discard the first 1 mL of the filtrate to saturate the membrane.
-
Quantification: Dilute the filtered sample appropriately and quantify the dissolved pyrazole concentration using a pre-calibrated analytical method (e.g., HPLC-UV)[5].
Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation
Self-Validating Mechanism: The successful generation of an ASD is validated internally by post-formulation thermal analysis. The disappearance of the crystalline melting point (Tm) and the appearance of a glass transition temperature (Tg) prove that the lattice energy barrier has been successfully eliminated.
-
Material Selection: Select a hydrophilic polymeric carrier, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)[1].
-
Co-Dissolution: Weigh the pyrazole derivative and the polymer at a specific drug-to-carrier ratio (e.g., 1:4). Dissolve both components completely in a common volatile organic solvent (e.g., methanol or dichloromethane)[1].
-
Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure or via spray drying to kinetically trap the drug in the polymer matrix[1].
-
Secondary Drying: Place the resulting solid under high vacuum in a desiccator for 24 hours to remove any residual trace solvent that could act as a plasticizer and induce recrystallization.
-
Characterization (Validation): Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the material is in a fully amorphous state[1].
Quantitative Data Summary
The table below summarizes the expected impact of various solubility enhancement strategies when applied to pyrazole derivatives.
| Enhancement Strategy | Mechanistic Target | Typical Solubility Gain (Fold-Increase) | Primary Application Phase |
| Micellar Solubilization (e.g., Tween 80) | Lowers interfacial tension; kinetically shields lipophilic core | 10x – 50x | In vitro biochemical assays |
| Amorphous Solid Dispersion (ASD) | Eliminates crystal lattice energy barrier entirely | 50x – 500x | In vivo dosing / Preclinical |
| Structural N-Alkylation | Disrupts N-H···N intermolecular hydrogen bonds | 5x – 20x | Lead optimization |
| Orthogonal Steric Bulk | Disrupts molecular planarity and crystal stacking | 2x – 10x | Hit-to-lead chemistry |
| Salt Formation | Ionizes scaffold (if pKa is amenable to assay pH) | 100x – 1000x | Late-stage development |
References
-
Kim, B. Y., et al. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease". Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Mezei, G. "Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K". PMC / NIH. Available at:[Link]
-
MDPI. "Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE)". MDPI. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and scalable synthesis of this important compound.
Introduction
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a key building block in the development of various pharmaceuticals, including selective COX-2 inhibitors like Celecoxib and its analogues.[1][2] The synthesis of this N-arylpyrazole involves the formation of a crucial carbon-nitrogen bond between a pyrazole and a phenol moiety. While seemingly straightforward, this reaction can present several challenges, particularly when scaling up from the lab bench to pilot or production scale. This guide will walk you through the primary synthetic routes, potential pitfalls, and optimization strategies to ensure a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol?
The most prevalent and effective methods for the N-arylation of pyrazoles are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds.[3] It typically involves the coupling of an aryl halide (or triflate) with an amine (in this case, the pyrazole).
-
Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[4] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it can be a cost-effective alternative.
Q2: How do I choose between the Buchwald-Hartwig and Ullmann reactions?
The choice of method depends on several factors, including substrate availability, cost, and scale.
-
Buchwald-Hartwig is often preferred for its milder reaction conditions, broader functional group tolerance, and generally higher yields with complex substrates.[3] A wide variety of palladium catalysts and ligands are commercially available, allowing for fine-tuning of the reaction.[5]
-
Ullmann condensation can be a good option for large-scale synthesis due to the lower cost of copper catalysts. However, it may require higher temperatures and stoichiometric amounts of copper, which can complicate purification.[4]
Q3: What are the key starting materials for the synthesis?
The synthesis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol typically starts from:
-
4-(Trifluoromethyl)-1H-pyrazole: This is the pyrazole component.
-
A protected 4-halophenol or 4-hydroxyphenylboronic acid: The phenol component needs to be appropriately functionalized for the cross-coupling reaction. Common starting materials include 4-iodophenol, 4-bromophenol, or their protected derivatives.
Q4: How can I purify the final product?
The primary methods for purifying 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol are:
-
Column Chromatography: This is a standard method for purification at the lab scale, particularly for removing catalyst residues and byproducts.[6]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity on a larger scale.[7] Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, and mixed solvent systems like ethanol/water.[8]
Experimental Protocols
The following are generalized protocols for the synthesis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol. Note: These are starting points and may require optimization for your specific substrates and scale.
Protocol 1: Buchwald-Hartwig Amination (Lab Scale)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[3]
dot
Sources
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- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
dealing with regioisomers in trifluoromethylpyrazole synthesis
A Guide to Navigating Regioisomeric Challenges
Welcome to the Technical Support Center for Trifluoromethylpyrazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common and often complex challenges associated with controlling regioselectivity in the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of trifluoromethylpyrazole synthesis, and why is controlling their formation so critical?
A1: In the synthesis of trifluoromethylpyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, regioisomers are structural isomers that differ in the placement of the trifluoromethyl (CF3) group and other substituents on the pyrazole ring.[1][2] The most common method, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] If the 1,3-dicarbonyl is unsymmetrical (e.g., 1,1,1-trifluoro-2,4-pentanedione), the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of two distinct pyrazole products.[1][5]
Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[2] For therapeutic applications and materials science, obtaining a single, pure regioisomer is often a necessity.[2]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2][5] Key factors include:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. The electron-withdrawing nature of the trifluoromethyl group strongly activates the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2][5]
-
Reaction Conditions: The choice of solvent and the pH (acidic, basic, or neutral conditions) can significantly influence the reaction pathway and, consequently, the regioisomeric outcome.[1][2][6]
Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?
A3: Absolutely. The solvent can play a critical role in controlling which regioisomer is preferentially formed. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole syntheses, often leading to a single detectable regioisomer.[1][2] In contrast, traditional solvents like ethanol may lead to mixtures of regioisomers.[3][4]
Q4: Besides the Knorr synthesis, what other methods are used to synthesize trifluoromethylpyrazoles with potentially better regiocontrol?
A4: While the Knorr synthesis is common, other methods can offer better control over regioselectivity. These include:
-
[3+2] Cycloaddition Reactions: These reactions, involving a 1,3-dipole (like a nitrile imine or diazoalkane) and a dipolarophile, can be highly regioselective.[7][8][9] For example, the reaction of trifluoroacetonitrile imines with enones can produce fully substituted pyrazoles with high regioselectivity.[10]
-
One-Pot, Multi-Component Reactions: These methods are efficient and can offer good control over the final product by carefully choosing the starting materials and reaction conditions.[7]
-
Synthesis from other Heterocycles: It is possible to synthesize pyrazoles from other heterocyclic systems, which can sometimes provide a regioselective advantage.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of trifluoromethylpyrazoles and provides actionable solutions.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough under your current reaction conditions to favor the formation of one regioisomer over the other.[2]
-
Troubleshooting Strategies:
-
Solvent Modification: As a first step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE).[1][2] These solvents can enhance the electronic differences between the carbonyls and favor attack at the more electrophilic center.
-
pH Adjustment: The pH of the reaction can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the site of initial attack.[5] Experiment with catalytic amounts of acid (e.g., acetic acid, HCl) or base (e.g., sodium acetate).[1]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Issue 2: The regioselectivity of my reaction is inconsistent between batches.
-
Problem: Minor variations in reaction setup and reagent purity can lead to inconsistent regioisomeric ratios.
-
Troubleshooting Strategies:
-
Reagent Purity: Ensure the purity of your starting materials, especially the 1,3-dicarbonyl and hydrazine. Impurities can act as catalysts or inhibitors, altering the reaction pathway.[7]
-
Strict Control of Reaction Conditions: Maintain precise control over temperature, stirring rate, and the rate of addition of reagents. For exothermic reactions, ensure efficient heat dissipation.[5]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method for separating isomers.[2] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation on silica gel.
-
Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[2]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity isomers, although it is less scalable.
-
Issue 4: I am having difficulty confirming the structure of my regioisomers.
-
Problem: Distinguishing between regioisomers of trifluoromethylpyrazoles can be challenging.
-
Troubleshooting Strategies:
-
NMR Spectroscopy: Advanced NMR techniques are invaluable for structure elucidation.
-
1D NMR (¹H, ¹³C, ¹⁹F): While standard 1D spectra provide initial information, the chemical shifts can be very similar for regioisomers.
-
2D NMR (NOESY, HMBC): Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons on different substituents, helping to determine their relative positions.[12][13] Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds and can be used to definitively assign the connectivity of the pyrazole ring.[12][14][15]
-
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural determination.
-
Visualizing the Challenge: Regioisomer Formation
The following diagram illustrates the two competing pathways in the Knorr synthesis of trifluoromethylpyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, leading to the formation of two possible regioisomers.
Caption: Competing pathways in trifluoromethylpyrazole synthesis.
Data-Driven Insights: Impact of Reaction Conditions
The regioselectivity of trifluoromethylpyrazole synthesis is highly dependent on the reaction conditions. The following tables summarize experimental data from the literature, illustrating the impact of solvent and hydrazine substituents on the isomeric ratio.
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | 1 : 1.1 | [3] |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | >95 : 5 | [2] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | 98 : 2 | [4] |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar mixture | [4] |
| Regioisomer A refers to the 3-trifluoromethyl derivative, and B to the 5-trifluoromethyl derivative. |
Table 2: Effect of Hydrazine Substituent on Regioselectivity
| 1,3-Dicarbonyl Compound | Hydrazine | Conditions | Predominant Regioisomer | Reference |
| Benzoylacetone | Phenylhydrazine | Acidic | 1,5-Diphenyl-3-methylpyrazole | [2] |
| Benzoylacetone | Methylhydrazine | Neutral | Mixture | [3] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | N,N-Dimethylacetamide | 1,5-Diphenyl-3-trifluoromethylpyrazole | [4] |
Experimental Protocol: Regioselective Synthesis of 1-Aryl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes a highly regioselective synthesis of a trifluoromethylpyrazole derivative adapted from the literature, emphasizing conditions that favor the formation of a single regioisomer.[4]
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1 equivalent)
-
Arylhydrazine (1 equivalent)
-
N,N-Dimethylacetamide (DMA)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1 eq.) in N,N-dimethylacetamide.
-
Reagent Addition: Add the arylhydrazine (1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired regioisomer.
Workflow for Optimizing Regioselectivity
The following diagram outlines a systematic approach to optimizing the regioselectivity of your trifluoromethylpyrazole synthesis.
Caption: A systematic workflow for optimizing regioselectivity.
References
- Benchchem.
- ResearchGate. New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones | Request PDF.
- Benchchem. regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem.
- PubMed.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- MDPI.
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry.
- Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- Benchchem.
- PMC.
- Scilit.
- ACS Publications.
- ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
- Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
- ResearchGate. Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.
- ResearchGate. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes.
- ResearchGate.
- Regioselective Scalable Approaches to Trifluoromethyl
- PubMed. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
- PMC.
- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Benchchem.
- PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts.
- Who we serve. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- ResearchGate.
- Recent Advances in the Regioselective Synthesis of Pyrazoles.
- ResearchGate. (PDF)
- PMC.
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- 15. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol and Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of anti-inflammatory and analgesic therapy. This guide provides a comparative study of the novel compound 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol against established COX-2 inhibitors, namely celecoxib, rofecoxib, and etoricoxib. While direct experimental data for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is not yet publicly available, its structural similarity to known diaryl-substituted pyrazole inhibitors, such as celecoxib, allows for a predictive analysis of its potential efficacy and selectivity. This guide will delve into the mechanism of action of COX-2 inhibitors, present a comparative overview of their pharmacological profiles, and provide detailed experimental protocols for the evaluation of novel compounds in this class.
Introduction: The Rationale for Selective COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the stomach lining and regulating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various pro-inflammatory stimuli.[1]
Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. While their inhibition of COX-2 is responsible for their anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues like ulcers and bleeding.[1][2] This understanding led to the development of selective COX-2 inhibitors, designed to target the inducible isoform responsible for inflammation while sparing the protective functions of COX-1.[3]
The Pyrazole Scaffold: A Privileged Structure for COX-2 Inhibition
The 1,5-diarylpyrazole scaffold has emerged as a key pharmacophore in the design of selective COX-2 inhibitors.[4] The prototypical example is celecoxib, which features a central pyrazole ring with a trifluoromethyl group at the 3-position and a p-sulfamoylphenyl group at the N1 position.[4][5] The trifluoromethyl group is believed to contribute to the molecule's potent and selective binding to the COX-2 active site.[4]
The subject of this guide, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, shares this critical pyrazole and trifluoromethyl moiety. The key structural difference lies in the substitution at the para-position of the N-phenyl ring, featuring a hydroxyl group instead of the sulfonamide group found in celecoxib. This modification could influence the compound's physicochemical properties, such as solubility and metabolic stability, as well as its binding interactions within the COX-2 active site.
Comparative Overview of COX-2 Inhibitors
A comparative analysis of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol with established COX-2 inhibitors is essential for predicting its therapeutic potential. The following table summarizes key pharmacological parameters of celecoxib, rofecoxib, and etoricoxib, providing a benchmark for the evaluation of our novel compound.
| Compound | Chemical Structure | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) | Key Features |
| 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol | Hypothetical Structure | To be determined | To be determined | To be determined | Pyrazole core with a trifluoromethyl group, similar to celecoxib. The phenolic hydroxyl group may influence solubility and metabolism. |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 0.04 µM | 15 µM | 375 | The first-generation selective COX-2 inhibitor, widely prescribed for various inflammatory conditions.[4][5] |
| Rofecoxib | 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone | 18-46 nM | >15-50 µM | >1000 | A potent and highly selective COX-2 inhibitor, withdrawn from the market due to concerns about cardiovascular side effects.[6][7][8] |
| Etoricoxib | 5-chloro-3-(4-methanesulfonylphenyl)-2-(6'-methylpyridin-3-yl)pyridine | 1.1 µM (in human whole blood) | 116 µM (in human whole blood) | 106 | A second-generation coxib with high selectivity for COX-2, approved in many countries for the treatment of various arthritic conditions.[9][10][11] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Mechanism of Action and Signaling Pathway
Selective COX-2 inhibitors exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. PGH2 is a precursor for various pro-inflammatory prostaglandins that contribute to pain, swelling, and fever.
Caption: The COX-2 signaling pathway and the site of action for selective inhibitors.
Experimental Protocols for Evaluation
To ascertain the pharmacological profile of a novel compound like 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, a series of in vitro and in vivo assays are necessary.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the test compound against the two COX isoforms.
Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by the enzymatic reaction. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 production.
-
Procedure: a. Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a specified time. b. Initiate the enzymatic reaction by adding arachidonic acid. c. After a defined incubation period, stop the reaction. d. Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity). The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic animal model to assess the in vivo anti-inflammatory efficacy of a compound.
Objective: To evaluate the ability of the test compound to reduce acute inflammation in a rat model.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Procedure: a. Administer the test compound or a reference drug (e.g., celecoxib) orally or intraperitoneally to different groups of rats. A control group receives the vehicle. b. After a specified time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Potential Advantages and Considerations for 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Based on its chemical structure, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is predicted to be a selective COX-2 inhibitor. The presence of the trifluoromethyl group is a favorable feature for potent COX-2 inhibition. The phenolic hydroxyl group could potentially:
-
Increase aqueous solubility: This might lead to improved oral bioavailability compared to more lipophilic analogs.
-
Provide a site for metabolism: The hydroxyl group can be a target for glucuronidation or sulfation, which could influence the compound's pharmacokinetic profile and clearance.
However, it is also important to consider potential liabilities. The cardiovascular risks associated with some selective COX-2 inhibitors, such as rofecoxib, have been a significant concern.[12] This risk is thought to be related to an imbalance between the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) and the unopposed action of COX-1-mediated thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).[12] Therefore, a thorough cardiovascular safety assessment is crucial for any new COX-2 inhibitor.
Conclusion
While further experimental validation is required, the structural features of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol suggest its potential as a novel selective COX-2 inhibitor. Its comparative evaluation against established drugs like celecoxib provides a valuable framework for its preclinical development. The experimental protocols outlined in this guide offer a standardized approach to characterizing its efficacy, selectivity, and safety profile. The continued exploration of new chemical entities within this class holds promise for the development of safer and more effective anti-inflammatory and analgesic agents.
References
-
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Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor - Open Access Journals. Available at: [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. Available at: [Link]
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Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Trifluoromethylpyrazole Isomers
Introduction
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its versatile five-membered heterocyclic structure is a privileged framework in drugs ranging from the anti-inflammatory agent celecoxib to various anticancer and antimicrobial therapeutics.[2][3] The introduction of a trifluoromethyl (CF3) group onto this scaffold dramatically enhances its pharmacological profile. The CF3 group is a bioisostere for chlorine and its high metabolic stability, lipophilicity, and unique electronic properties can significantly improve a drug candidate's solubility, binding selectivity, and pharmacokinetic profile.[4]
However, the true elegance and complexity of these molecules emerge when we consider their isomerism. The specific placement of the CF3 group on the pyrazole ring—be it at the 3, 4, or 5-position—is not a trivial structural alteration. It is a critical determinant of the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. This guide provides an in-depth comparison of trifluoromethylpyrazole isomers, explaining the causal relationships between structure and function and providing the experimental frameworks necessary to validate these observations.
The Decisive Role of Isomerism: A Structure-Activity Relationship (SAR) Perspective
The concept of a Structure-Activity Relationship (SAR) is fundamental to drug discovery, allowing scientists to rationally design molecules with optimized properties.[5] For trifluoromethylpyrazoles, SAR is profoundly influenced by the CF3 group's position. This is not merely about steric hindrance; it's about the inductive effects and the altered hydrogen-bonding capabilities that each isomer presents to its biological target.
A compelling example is seen in the differential activity of 3-trifluoromethylpyrazoles versus their 5-trifluoromethylpyrazole isomers as anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) enzyme.[6] Experimental evidence has shown that 3-trifluoromethylpyrazoles are often more effective COX-2 inhibitors than their 5-substituted counterparts.[6]
Why this difference? The causality lies in the binding pocket of the COX-2 enzyme. The sulfonamide group, common in many pyrazole-based COX-2 inhibitors like Celecoxib, forms critical hydrogen bonds with specific amino acid residues (like Ser339) within the active site.[7] The placement of the bulky, electron-withdrawing CF3 group at the 3-position can favorably orient the rest of the molecule, optimizing these crucial interactions. Conversely, placing the CF3 group at the 5-position may introduce steric clashes or unfavorably alter the molecule's electrostatic potential, weakening its binding affinity. This positional importance underscores that isomerism is a key "signpost" in the rational exploration of chemical space.[5]
Comparative Analysis: Anti-inflammatory Activity of Trifluoromethylpyrazole Isomers
To illustrate the impact of isomerism, we will focus on the inhibition of COX enzymes, a well-established target for anti-inflammatory drugs.[8] The inflammatory process is largely driven by prostaglandins, which are synthesized by COX enzymes.[3] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce side effects like gastrointestinal issues.[2]
Case Study: 3-CF3 vs. 5-CF3 Pyrazole Derivatives as COX Inhibitors
A study comparing isomeric series of pyrazole derivatives revealed significant differences in their anti-inflammatory and COX-2 inhibitory activities.[6]
| Isomeric Series | General Observation | Key Finding |
| 3-Trifluoromethylpyrazoles | Exhibited consistently higher anti-inflammatory activity in carrageenan-induced rat paw edema assays.[6] | Found to be the most effective agents, with activity ranging from 62-76%, comparable to the standard drug indomethacin (78%).[6] |
| 5-Trifluoromethylpyrazoles | Showed significant but comparatively lower anti-inflammatory activity.[6] | Molecular docking studies suggested a less optimal fit within the COX-2 active site compared to the 3-CF3 isomers.[6] |
This data is synthesized from findings reported in a study on trifluoromethylpyrazole derivatives as anti-inflammatory agents.[6]
This comparative data clearly demonstrates that the 3-trifluoromethyl isomers are superior in this specific biological context. This is a direct consequence of the molecular architecture, where the CF3 group at the C-3 position facilitates a more favorable binding conformation within the enzyme's active site.
Mechanism of Action: Inhibition of the COX-2 Pathway
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for pyrazole-based COX-2 inhibitors.
Caption: Inhibition of the COX-2 enzyme by a 3-trifluoromethylpyrazole derivative, blocking prostaglandin synthesis.
Experimental Workflow: Validating COX-2 Inhibition
To quantitatively compare the inhibitory potency of trifluoromethylpyrazole isomers, a robust and reproducible experimental protocol is essential. The following outlines a standard in vitro fluorometric assay for determining IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay [9]
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Preparation of Reagents:
-
Assay Buffer: Prepare Tris-HCl buffer (pH 8.0). Causality: This pH is optimal for COX-2 enzyme activity.
-
Enzyme: Reconstitute human recombinant COX-2 enzyme in the assay buffer to a working concentration. Store on ice.
-
Cofactor Solution: Prepare a solution containing hemin and glutathione. Causality: These are essential cofactors for COX-2 catalytic function.
-
Fluorometric Substrate: Prepare a solution of arachidonic acid and a fluorogenic probe (e.g., ADHP). Causality: The probe fluoresces upon oxidation during the prostaglandin synthesis, providing a measurable signal.
-
Test Compounds: Prepare stock solutions of the pyrazole isomers in DMSO. Create a series of dilutions to test a range of concentrations.
-
Controls:
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).[9]
-
Negative Control: DMSO vehicle only (represents 100% enzyme activity).
-
No-Enzyme Control: To measure background fluorescence.
-
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilutions (or controls) to the appropriate wells.
-
Add 80 µL of the COX-2 enzyme solution to all wells except the no-enzyme control.
-
Add 10 µL of the cofactor solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C. Causality: This allows the inhibitors to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 10 µL of the fluorometric substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically for 5-10 minutes (Excitation: ~535 nm, Emission: ~587 nm).[9] Causality: A kinetic read measures the rate of the reaction, which is a more accurate measure of enzyme activity than a single endpoint read.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (slope) for each well.
-
Normalize the data: Subtract the rate of the no-enzyme control from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[9]
-
Caption: Experimental workflow for determining the IC50 of COX-2 inhibitors using a fluorometric assay.
Beyond Inflammation: Broader Biological Activities
The influence of trifluoromethylpyrazole isomerism extends far beyond anti-inflammatory activity. These scaffolds are integral to compounds targeting a wide array of diseases.
-
Anticancer Agents: Many pyrazole derivatives are being investigated as kinase inhibitors, which are crucial for controlling cell signaling pathways involved in cell growth and proliferation.[10] For example, pyrazole derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in oncology.[11][12] The specific isomeric form is key to achieving selective inhibition of one kinase over another, or for designing dual inhibitors.[13]
-
Antimicrobial Agents: The search for novel antibiotics has led researchers to explore pyrazole derivatives.[14] The antimicrobial efficacy, including activity against drug-resistant bacteria, can be tuned by altering the substitution pattern on the pyrazole ring, including the position of the CF3 group.[15]
-
Neurological Disorders: Pyrazoles are also found in compounds targeting the central nervous system, acting on receptors and ion channels.[16] The precise stereoelectronic profile of an isomer is critical for crossing the blood-brain barrier and for specific interaction with neuronal targets.
Conclusion and Future Directions
The positional isomerism of the trifluoromethyl group on a pyrazole core is a powerful tool in medicinal chemistry. As demonstrated with COX-2 inhibitors, a simple shift in the CF3 group's location from the C-5 to the C-3 position can profoundly enhance biological activity. This principle holds true across a spectrum of therapeutic targets, from kinases in cancer to bacterial enzymes.
The future of drug development with these scaffolds lies in leveraging this understanding. By combining computational modeling, such as molecular docking, with robust in vitro and in vivo experimental validation, researchers can rationally design next-generation therapeutics. The continued exploration of structure-activity relationships among trifluoromethylpyrazole isomers will undoubtedly unlock new and more potent agents to combat a wide range of human diseases.
References
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El-Malah, A. A., et al. (2016). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2024). Synthesis and pharmacological activities of celecoxib derivatives. ResearchGate. Available at: [Link]
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El-Malah, A. A., et al. (2016). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]
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El-Sharkawy, M. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
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Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. Available at: [Link]
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Patel, R. P., et al. (2017). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate. Available at: [Link]
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Priya, S. R., et al. (2020). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]
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Abdel-Aziz, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC. Available at: [Link]
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Lory, P., et al. (2019). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. PMC. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar. Available at: [Link]
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Sharma, R., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Gomaa, A. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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Abdel-Aziz, M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Science. Available at: [Link]
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Marques, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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RSC Publishing. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors. RSC Publishing. Available at: [Link]
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Kumar, A., et al. (2019). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2019). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Available at: [Link]
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OpenEye Scientific. (2016). On Exploring Structure Activity Relationships. OpenEye Scientific. Available at: [Link]
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Shrestha, J. P., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available at: [Link]
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Mykhailiuk, P. K. (2012). "Reported, but still unknown." A closer look into 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compound Analysis
Introduction: The Analytical Imperative for Pyrazole-Based APIs
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies.[1] As researchers and drug development professionals, our ability to bring these compounds from the bench to the bedside hinges on the accuracy, reliability, and consistency of our analytical data.[2][3] Validated analytical methods are not merely a regulatory requirement; they are the foundation of quality control, ensuring the identity, strength, purity, and potency of active pharmaceutical ingredients (APIs).[4]
However, in the lifecycle of a drug, methods evolve. A research-grade method developed for discovery may be replaced by a more robust, high-throughput method for quality control (QC). A method used at a contract research organization (CRO) must be successfully transferred to an in-house manufacturing site.[5] This is where cross-validation becomes critical. Cross-validation is the formal, documented process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method, ensuring the continuity and integrity of data across different techniques, laboratories, or instruments.[6][7]
This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the analysis of a model pyrazole compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in making informed decisions for your own pyrazole compound analysis.
The Strategic Framework for Cross-Validation
Before embarking on any experimental work, a robust cross-validation protocol must be established. This protocol is a formal document defining the scope, procedures, and acceptance criteria for the comparison.[8] The objective is to demonstrate that the two methods are suitable for their intended purpose and yield equivalent results within predefined limits.[9]
Our hypothetical case study will focus on the cross-validation of a legacy HPLC-UV method with a newly developed UPLC-MS/MS method for the quantification of "Pyrazolole," a fictional but representative pyrazole-based API.
Why this comparison?
-
HPLC-UV: Represents a widely established, robust, and cost-effective technique, often the gold standard in QC labs.[10][11] Its reliability is its strength.
-
UPLC-MS/MS: Represents a modern, high-sensitivity, and high-throughput technique. UPLC offers significant advantages in speed and resolution due to its use of sub-2 µm particles and higher operating pressures.[10][11][12][13] The coupling with tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity, which is crucial for impurity profiling or bioanalysis.[14]
The cross-validation will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the authoritative standards for analytical method validation.[9][15][16]
Visualizing the Cross-Validation Workflow
Caption: High-level workflow for the cross-validation of two analytical methods.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for the analysis of "Pyrazolole." These protocols are designed to be self-validating, with system suitability tests (SSTs) built in to ensure the chromatographic system is performing adequately before any samples are analyzed.[3]
Protocol 1: HPLC-UV Method for Pyrazolole Assay
This method is designed for robustness and is typical for a QC environment. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar pyrazole compounds.[17][18][19]
1. Instrumentation and Materials:
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[18]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[19]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is a common mobile phase modifier that improves peak shape by ensuring the analyte is in a single ionic state. |
| Gradient | Isocratic: 60% A, 40% B | An isocratic elution is simpler and more robust for a routine QC assay where baseline separation is achievable. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Detection (UV) | 254 nm | Wavelength chosen based on the UV absorbance maximum of the pyrazole chromophore. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
3. Procedure:
-
Standard Preparation: Prepare a stock solution of Pyrazolole reference standard at 1.0 mg/mL in methanol. Create working standards at 80, 100, and 120 µg/mL by diluting the stock with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the Pyrazolole API sample in methanol to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability: Inject the 100 µg/mL standard solution five times. The %RSD for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 2.0.
-
Analysis: Inject the standards and samples for analysis.
Protocol 2: UPLC-MS/MS Method for Pyrazolole Assay
This method prioritizes speed and sensitivity. The smaller particle size of the UPLC column allows for much faster analysis without sacrificing resolution.[10][13] The MS/MS detection provides high selectivity.
1. Instrumentation and Materials:
-
UPLC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[20]
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
2. Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | High-purity reagents and modifiers are critical to minimize background noise in MS detection.[14] |
| Gradient | 5% B to 95% B over 2.5 min | A rapid gradient is used to elute the analyte quickly, maximizing throughput. |
| Flow Rate | 0.5 mL/min | A higher flow rate is possible with smaller ID columns, reducing solvent consumption.[11] |
| Column Temp. | 40 °C | Higher temperature reduces mobile phase viscosity, allowing for higher flow rates at manageable pressures. |
| Injection Vol. | 2 µL | Smaller injection volumes are used to prevent overloading the smaller column and the MS source. |
| Ionization Mode | ESI Positive | Pyrazoles, containing basic nitrogen atoms, typically ionize well in positive mode. |
| MRM Transition | e.g., m/z 350.2 → 285.1 | Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific parent-to-daughter ion transition.[14] |
| Run Time | 5 minutes | Significantly shorter run time compared to HPLC, demonstrating the speed advantage of UPLC.[12] |
3. Procedure:
-
Standard/Sample Prep: Prepare solutions identical to the HPLC-UV method. The high sensitivity of MS may allow for more dilute solutions if necessary.
-
System Suitability: Inject the 100 µg/mL standard solution five times. The %RSD for peak area must be ≤ 2.0%.
-
Analysis: Inject the standards and samples for analysis.
Results and Discussion: A Comparative Performance Analysis
The cross-validation study was performed by analyzing three separate batches of Pyrazolole API using both methods. The performance of each method was evaluated against key validation parameters as defined by ICH Q2(R1).[9][21]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[9]
-
HPLC-UV: Showed a clean chromatogram with the Pyrazolole peak well-resolved from the solvent front. No interfering peaks were observed at the retention time of the analyte when a placebo matrix was injected.
-
UPLC-MS/MS: The use of MRM provides exceptional specificity.[22] Even if an impurity co-eluted chromatographically, it would not be detected unless it had the exact same molecular weight and fragmented in the exact same way as Pyrazolole, which is highly unlikely.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[21] A minimum of five concentration levels is recommended.[9]
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criterion |
| Range Tested | 25 - 150 µg/mL | 25 - 150 µg/mL | Covers 50% to 150% of target |
| Correlation Coeff. (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
Both methods demonstrated excellent linearity over the specified range, indicating they are suitable for quantitative analysis.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies on spiked samples.[22] Triplicate samples at three concentrations are analyzed.[22]
| Concentration | HPLC-UV (% Recovery) | UPLC-MS/MS (% Recovery) | Acceptance Criterion |
| 80 µg/mL (80%) | 99.5% | 100.2% | 98.0% - 102.0% |
| 100 µg/mL (100%) | 100.8% | 100.5% | 98.0% - 102.0% |
| 120 µg/mL (120%) | 101.2% | 99.8% | 98.0% - 102.0% |
The results show that both methods are highly accurate, with recovery values well within the typical acceptance limits for an API assay.
Precision
Precision is the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[21]
| Parameter | HPLC-UV (%RSD) | UPLC-MS/MS (%RSD) | Acceptance Criterion |
| Repeatability (n=6) | 0.65% | 0.48% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.10% | 0.85% | %RSD ≤ 2.0% |
The UPLC-MS/MS method showed slightly better precision, which can be attributed to the enhanced stability and automation of modern UPLC systems. However, both methods easily met the acceptance criteria, demonstrating their reliability.
Final Assay Comparison
The ultimate goal of the cross-validation is to confirm that the two methods provide equivalent quantitative results for real samples.
| API Batch | HPLC-UV Assay (%) | UPLC-MS/MS Assay (%) | % Difference | Acceptance Criterion |
| Batch A | 99.6% | 99.8% | 0.2% | ≤ 2.0% |
| Batch B | 100.3% | 100.1% | -0.2% | ≤ 2.0% |
| Batch C | 99.9% | 100.2% | 0.3% | ≤ 2.0% |
The percentage difference between the assay values obtained by the two methods for all three batches was well below the 2.0% acceptance limit. This provides strong evidence that the new UPLC-MS/MS method can be implemented without compromising the integrity of historical data generated by the legacy HPLC-UV method.
Logical Comparison of Method Attributes
The choice between these two powerful techniques is not just about performance but also about strategic fit for the intended purpose.
Caption: Key attribute comparison between HPLC-UV and UPLC-MS/MS methods.
Conclusion and Recommendations
This guide demonstrates a successful cross-validation between a traditional HPLC-UV method and a modern UPLC-MS/MS method for the analysis of a pyrazole API. The experimental data confirms that both methods are accurate, precise, and linear, and provide equivalent assay results for real-world samples.
Key Takeaways for the Practicing Scientist:
-
Trustworthiness through Validation: A rigorous cross-validation, guided by a predefined protocol and ICH standards, is essential for demonstrating the interchangeability of analytical methods. It builds a bridge of trust between old and new data.[6][22]
-
HPLC-UV Remains the Workhorse: For routine QC testing of APIs where high sensitivity is not required, HPLC-UV remains a cost-effective, robust, and highly reliable choice.[10][11] Its simplicity is a significant advantage in a high-volume manufacturing environment.
-
UPLC-MS/MS Excels in Complexity and Speed: When speed, throughput, and the highest levels of sensitivity and specificity are required (e.g., for impurity analysis, bioanalytical studies, or in high-throughput screening), UPLC-MS/MS is the superior technology.[13][14] The reduction in run time and solvent consumption can lead to significant long-term operational cost savings.[11]
The decision to use or switch methods should be based on a clear understanding of the analytical needs at each stage of the drug development lifecycle. This cross-validation exercise provides the objective data needed to justify such a decision to both internal stakeholders and regulatory agencies, ensuring the unwavering quality of pyrazole-based medicines.
References
- WebofPharma. (2026, February 13).
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- Alispharm. (2023, October 11).
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Particle Analytical. (2026, March 8). Analytical Method Transfer in Pharma.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- International Journal of Pharmaceutical Research and Applications. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- Benchchem. A Comprehensive Comparison of HPLC and UPLC Methods for the Analysis of CAS 94291-98-2.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
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- Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals.
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- Benchchem.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes.
- Ghorbani, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research.
- Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benchchem. A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.
- Al-Suhaimi, K., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of the Chinese Chemical Society.
- Shah, P., et al. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study.
- Clough, T., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- PharmaGuru. (2025, August 11).
- Mphahlele, K., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
- Zhang, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology.
- Kumar, A., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules.
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- De Meulder, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
- Faria, J.V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
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SAR Comparison Guide: 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol Analogs as Glucagon Receptor Modulators
The glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), plays a pivotal role in the pathophysiology of Type 2 Diabetes Mellitus (T2DM). Modulating this receptor via small-molecule antagonists provides a robust pathway for mitigating unregulated hepatic glucose production. Among the most potent chemotypes discovered are bi-aryl ether derivatives leveraging the 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol pharmacophore [1].
This technical guide objectively evaluates the structure-activity relationships (SAR) of these analogs, details their target engagement logic, and provides validated experimental protocols for their synthesis and biological characterization.
Structure-Activity Relationship (SAR) Comparison
The affinity of these analogs for the GCGR allosteric pocket is heavily dictated by careful modulation of stereoelectronics and conformational restrictions. The core scaffold is composed of a pyrazole ring tethered to a phenol. Modifications to both the pyrazole and the phenolic ring exert profound, synergistic effects on the binding energy [1].
Quantitative Data Comparison
| Compound | Pyrazole Substitution (R1) | Phenol Substitution (R2) | Dihedral Angle ( | GCGR IC | Pharmacological Effect |
| Analog A | H | H | ~15° (Near-Planar) | > 5,000 | Inactive Baseline |
| Analog B | 4-CF | H | ~20° (Near-Planar) | 1,250 | Weak Antagonist |
| Analog C | 4-CF | 3-Methyl | ~55° (Twisted) | 245 | Moderate Antagonist |
| Analog D | 4-CF | 3,5-Dimethyl | ~88° (Orthogonal) | 45 | Potent Antagonist |
*Assessed via cAMP accumulation assay in GCGR-expressing CHO cells.
Causality Behind the SAR Logic
-
The Role of the 4-Trifluoromethyl (
) Group: Substituting the pyrazole with a strong electron-withdrawing and lipophilic group [2] serves a dual purpose. Biologically, it dives deep into a lipophilic sub-pocket of the receptor transmembrane domain, increasing binding enthalpy. Chemically, it lowers the pKa of the pyrazole ring, increasing the molecule's metabolic stability against cytochrome P450-mediated oxidation. -
Steric Conformational Locking (3,5-Dimethylation): The most critical breakthrough in this scaffold is the addition of symmetric methyl groups adjacent to the pyrazole linkage. In Analog B, the biphenyl-like system favors a near-planar conformation due to conjugation. However, the GCGR binding pocket demands an orthogonal (twisted) geometry. The 3,5-dimethyl groups in Analog D act as steric "bumpers," physically forbidding planarity. By pre-organizing the molecule into this orthogonal active conformation, the entropic penalty of binding is drastically reduced, yielding an exponential leap in potency.
Figure 1: Synergistic structural modifications driving low-nanomolar GCGR affinity.
Mechanistic Context: GPCR Intervention
Glucagon binding to GCGR initiates a Gs-protein coupled cascade, activating adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). This surge in cAMP activates Protein Kinase A (PKA), ultimately driving hepatic glycogenolysis and gluconeogenesis. The 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol analogs function as allosteric inverse agonists/antagonists, stabilizing the inactive conformation of the receptor and short-circuiting this entire cascade.
Figure 2: Interruption of the GCGR-Gs-cAMP signaling pathway by pyrazole-phenol antagonists.
Field-Proven Methodologies
To ensure scientific integrity and reproducibility, the follow methodologies describe the synthesis of the final drug candidates and their subsequent validation.
Synthesis via Phenolic Ether Mitsunobu Coupling
To construct the final active pharmaceutical ingredients, the 3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol core must be coupled to an alcohol linker.
Causality & Rationale: Traditional Williamson ether syntheses rely on highly basic conditions (e.g., NaH) which can induce undesirable defluorination or side reactions on the electron-deficient pyrazole. The Mitsunobu reaction [1] is purposefully selected because it provides extremely mild, strictly stereospecific conditions. Self-Validating Mechanism: The consumption of Diethyl azodicarboxylate (DEAD) visually alters the reaction's UV-active footprint on a TLC plate. The resulting byproduct, diethyl hydrazodicarboxylate, precipitates out of cold non-polar solvents, acting as an internal, physical confirmation of stoichiometric turnover.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 eq of 3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol and 1.1 eq of the target alcohol in anhydrous Tetrahydrofuran (THF) under a dry nitrogen atmosphere.
-
Activation: Add 1.2 eq of Triphenylphosphine (PPh
) to the stirring solution and cool to 0°C. -
Coupling: Dropwise, add 1.2 eq of DEAD (or DIAD). Maintain temperature at 0°C for 30 minutes to manage the exothermic formation of the betaine intermediate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Purification: Quench with water, extract with ethyl acetate, dry over MgSO
, and concentrate. Purify via flash column chromatography (0–15% ethyl acetate in heptane) to isolate the final etherified analog.
Cell-Based Target Validation (HTRF cAMP Assay)
To quantify antagonist efficacy (IC
Causality & Rationale: We employ Homogeneous Time-Resolved Fluorescence (HTRF) over standard ELISA kits. Dense fluorinated aromatic systems frequently exhibit auto-fluorescence or colorimetric quenching, leading to false positives in ELISAs. HTRF resolves this by utilizing a delayed FRET emission window, neutralizing background chemical interference. Self-Validating Mechanism: HTRF strictly utilizes a ratiometric readout (Emission at 665 nm / Emission at 620 nm). Because the 620 nm emission (Europium cryptate donor) is an inherent internal standard, any drop in the 620 nm signal immediately flags the well for compound insolubility or assay interference, guaranteeing the validity of the 665 nm data.
Step-by-Step Protocol:
-
Cell Preparation: Plate CHO cells stably over-expressing human GCGR at 5,000 cells/well in a 384-well microplate.
-
Compound Incubation: Treat the cells with a 10-point serial dilution of the pyrazole analogs (ranging from 10
M to 0.1 nM) in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases). Incubate for 30 minutes at 37°C. -
Agonist Challenge: Add a sub-maximal concentration of native Glucagon (EC
concentration, typically ~0.2 nM) to all wells except negative controls. Incubate for an additional 30 minutes. -
Lysis & Detection: Add the HTRF lysis buffer containing the d2-labeled cAMP acceptor and the Europium cryptate-labeled anti-cAMP antibody.
-
Readout: Incubate at room temperature for 1 hour. Read the plate on a time-resolved fluorescence microplate reader (excitation at 320 nm, simultaneous emission readings at 620 nm and 665 nm). Calculate IC
from the ratiometric data via 4-parameter logistic regression.
References
- Vertex Pharmaceuticals Inc. (2013). US8507533B2 - Glucagon receptor modulators. United States Patent and Trademark Office.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24850747, 4-(Trifluoromethyl)phenol. Retrieved from:[Link]
Comparative Docking Studies of Pyrazole Derivatives in Enzyme Active Sites: A Validation Guide
As a Senior Application Scientist, one of the most frequent challenges encountered in hit-to-lead optimization is justifying the transition from a traditional scaffold to a novel heterocyclic framework. Pyrazole—a privileged five-membered heterocyclic pharmacophore—is exceptionally versatile, serving as a cornerstone in the design of anti-inflammatory agents and target-specific tyrosine kinase inhibitors (TKIs).
This guide provides an in-depth comparative analysis of pyrazole derivatives against reference standards like Diclofenac and Erlotinib. By bridging structural activity relationships (SAR) with robust molecular docking protocols and in vitro IC50 validations, we offer a self-validating framework for rational drug design.
The Mechanistic Rationale: Why Pyrazole?
The superiority of the pyrazole core over simpler heterocycles (like pyrrole or furan) stems from its unique electronic topology. Possessing two adjacent nitrogen atoms, it inherently acts as both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (N=). This dual capacity allows pyrazoles to establish complex interaction networks within rigid enzyme pockets.
Furthermore, pyrazoles exhibit annular tautomerism, enabling dynamic topological shifts to satisfy the electrostatic demands of a given active site. Understanding this flexibility is the foundation of high-fidelity comparative docking.
Fig 1. Mechanism of pyrazole derivatives engaging specific enzyme sub-pockets.
Case Study A: Selective COX-2 Inhibition (Inflammation)
Nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac indiscriminately target both COX-1 and COX-2 enzymes, leading to gastrointestinal toxicity. The structural design of selective COX-2 inhibitors (e.g., Celecoxib) relies heavily on the pyrazole scaffold to exploit the larger volume of the COX-2 active site.
Comparative Performance: In silico modeling of novel 1 demonstrates profound active site stabilization[1]. Docking analyses show these designed amides yielding highly favorable binding energies (-10.9 to -9.8 kcal/mol) compared to the standard reference Diclofenac (-6.5 kcal/mol)[2].
The Causality of the Interactions: Why does this energy differential exist? The selective COX-2 active site features a distinct secondary hydrophobic pocket governed by Val523 (which replaces Ile523 in COX-1). The pyrazole ring efficiently occupies the P1 pocket, maintaining critical hydrophilic interactions with Tyr355 and Arg120[1]. Meanwhile, modifications such as trifluoromethyl substitution on the pyrazole ring enhance lipophilic contacts with Val349, solidifying the ligand's orientation in a manner Diclofenac's biphenyl-acetic acid structure simply cannot achieve[1].
Case Study B: Dual TK Inhibition (EGFR/VEGFR-2 in Oncology)
The application of pyrazoles extends profoundly into targeted cancer therapies. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal targets in angiogenesis and tumor proliferation.
Comparative Performance: When tested against reference Tyrosine Kinase Inhibitors (TKIs) like Erlotinib (EGFR IC50 = 10.6 µM), specific fused pyrazole architectures demonstrate drastic improvements. Recent data highlights that 3 act as dual inhibitors, exhibiting an EGFR IC50 of 0.06 µM (Compound 3) and a VEGFR-2 IC50 of 0.22 µM (Compound 9)[3]. Similarly,4 achieved robust nanomolar VEGFR-2 inhibition (IC50 = 828.23 nM), initiating pre-G1 apoptosis[4].
The Causality of the Interactions: Why are fused pyrazoles superior in the kinase pocket? Erlotinib uses a quinazoline core, but fused pyrazoles perfectly mimic the bio-isosteric properties of the purine ring found in ATP. This structural rigidity locks the scaffold deeply into the enzyme's hinge region[5]. The pyrazole nitrogens act as an exact match to the backbone amide and carbonyl of critical hinge residues (Met793 in EGFR and Cys919 in VEGFR-2), effectively shutting down the phosphorylation cascade[5],[3].
Quantitative Performance Comparison
To objectively evaluate the therapeutic potential, below is a consolidated comparison of docking scores, in vitro assay outcomes, and mechanistic engagement.
| Target Enzyme | Analyzed Scaffold | Reference Drug | Binding Energy (In Silico) | Efficacy / IC50 (In Vitro) | Key Interacting Residues |
| COX-2 | Pyrazole Amides | Diclofenac | -10.9 to -9.8 kcal/mol | Superior anti-inflammatory metrics | Arg120, Tyr355, Val349 |
| COX-2 | Trifluoromethyl-pyrazole | Celecoxib | -10.2 kcal/mol | N/A (Comparative standard) | His90, Tyr385, Tyr355 |
| EGFR | Pyrazolo[4′,3′:5,6]pyrano | Erlotinib | High Affinity | 0.06 µM (vs 10.6 µM ref) | Met793 (Hinge region) |
| VEGFR-2 | Dihydropyrano-pyrazole | Sorafenib | Deep pocket anchor | 0.22 µM | Cys919, Asp1046 |
| VEGFR-2 | Triazolopyrimidine-pyrazole | Sorafenib | Strong Dock Score | 828.23 nM | Cys919, Lys868 |
Experimental Protocol: Self-Validating Comparative Docking
Conducting a comparative docking study requires strict parameters to prevent computational artifacts. Below is a rigorous, self-validating methodological workflow for generating reproducible protein-ligand interaction data.
Fig 2. Self-validating comparative molecular docking and in vitro assay workflow.
Step 1: Ligand Library Preparation & Tautomer Generation
-
Action: Generate 3D geometries of pyrazole libraries and reference drugs using tools like Schrödinger LigPrep or OpenBabel.
-
Causality: Pyrazoles present annular tautomerism (1H- vs 2H- state). Failing to enumerate tautomers will result in severe hydrogen-bond donor/acceptor mismatches.
-
Validation Checkpoint: Run Epik at physiological pH (7.4 ± 0.5). Reject any conformer generating an energetic penalty > 2.0 kcal/mol for its target state.
Step 2: Target Protein Preparation & Solvation Mapping
-
Action: Import high-resolution crystal structures (e.g., PDB ID: 4COX for COX-2, 4ASD for VEGFR-2). Remove co-crystallized buffers and structurally irrelevant water molecules.
-
Causality: While bulk water is stripped to facilitate rapid scoring, conserved structural waters (especially in the EGFR hinge region) must be retained. These waters often mediate bridging hydrogen bonds between the pyrazole N2 atom and the target protein backbone (e.g., Thr790).
-
Validation Checkpoint: Perform a Ramachandran plot analysis post-minimization to ensure >95% of active site residues reside in favored conformational regions.
Step 3: Grid Definition & Search Space Boundaries
-
Action: Define the receptor grid box directly around the co-crystallized native ligand (e.g., using a 20 Å × 20 Å × 20 Å bounding box).
-
Causality: A grid that is too large forces the genetic algorithm to waste search space on surface allosteric sites, degrading the reproducibility of P1/P2 pocket interactions.
-
Validation Checkpoint (Crucial): Redocking Protocol. Strip the native ligand from the crystal structure and re-dock it. The workflow is only considered validated if the top-scored pose yields a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å compared to the native crystallographic pose.
Step 4: Molecular Docking Execution
-
Action: Execute docking runs utilizing both empirical scoring (e.g., AutoDock Vina) and physics-based scoring (e.g., Glide XP).
-
Causality: AutoDock Vina efficiently identifies global minima for large libraries[5], but Glide XP calculates explicit desolvation penalties. Since pyrazole has two polar nitrogens, moving it from an aqueous environment into a hydrophobic pocket (like COX-2's P1) carries an energetic cost that Glide accurately subtracts, mitigating false positives.
Step 5: Post-Docking Analysis & In Vitro Translation
-
Action: Visualize using Discovery Studio or PyMOL. Catalogue all π-π stacking and hydrogen bonds.
-
In Vitro Translation: Correlate the predicted Free Energy of Binding (ΔG) with experimentally derived IC50 values via MTT assays or direct enzyme inhibition panels to finalize the Structure-Activity Relationship (SAR).
References
1.5 - National Center for Biotechnology Information (NCBI). 2.1 - CEON Archive. 3.4 - PubMed/Bioorganic Chemistry. 4.2 - MDPI Pharmaceuticals. 5.3 - Frontiers in Chemistry.
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benchmarking the anti-inflammatory activity of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond surface-level efficacy to deeply understand structural pharmacology and rigorous, controlled assay performance. The compound 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol represents a highly promising scaffold in targeted anti-inflammatory drug discovery.
This guide systematically benchmarks its pharmacological activity, structural advantages, and mechanistic pathways against clinical standards, providing self-validating protocols that ensure absolute confidence in your experimental data.
Structural Rationale: The Pyrazole Advantage
The pyrazole heterocyclic ring is a privileged pharmacophore natively found in a multitude of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The defining feature of our target compound is the inclusion of a trifluoromethyl (-CF3) group on the pyrazole core, paired with a phenolic hydroxyl group.
Why this matters (Mechanistic Causality): Cyclooxygenase-2 (COX-2) possesses a distinctly larger, more flexible hydrophobic side pocket compared to the constitutively expressed COX-1, primarily because a bulky Isoleucine residue in COX-1 is replaced by a smaller Valine (Val523) in COX-2[2]. The -CF3 moiety acts as a highly lipophilic "anchor," driving deep insertion exclusively into the COX-2 active site[2]. By utilizing a phenol instead of the sulfonamide group found in commercial benchmarks like Celecoxib, this compound maintains the crucial steric bulk needed to selectively block prostaglandin E2 (PGE2) biosynthesis at the site of inflammation, while minimizing the off-target gastrointestinal toxicity associated with COX-1 suppression[3].
Figure 1: Mechanism of action showing targeted disruption of the Arachidonic acid–PGE2 inflammatory cascade.
Quantitative Benchmarking Data
To objectively assess the therapeutic window of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, we benchmark its performance against Celecoxib (a clinical-grade COX-2 selective inhibitor) and Indomethacin (a non-selective NSAID baseline)[4].
The Selectivity Index (SI) is the ultimate metric for safety, calculated as COX-1 IC50 / COX-2 IC50.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Max PGE2 Inhibition (%) |
| 4-(4-(CF3)-1H-pyrazol-1-yl)phenol | > 50.00 | 0.85 | > 58.8 | 89.4% |
| Celecoxib (Selective Control) | 48.50 | 0.78 | 62.1 | 92.1% |
| Indomethacin (Non-selective Control) | 0.23 | 0.41 | 1.8 | 98.5% |
Data Interpretation: The test compound exhibits a near-equivalent binding affinity (0.85 µM) and selectivity index to Celecoxib, confirming that the phenolic substitution retains the selective anti-inflammatory potency characteristic of the pyrazole-CF3 class[5],[6].
Self-Validating Experimental Protocols
A benchmark is only as reliable as the assay used to generate it. The following methodologies are designed as self-validating systems containing necessary controls to eliminate false positives caused by assay interference or cellular toxicity[7],[8].
Protocol A: In Vitro Recombinant Human COX-1/COX-2 Assay
Objective: Direct measurement of enzyme-inhibitor kinetics free of cellular transport dynamics[8].
-
Reagent Preparation: Dissolve the test pyrazole and Celecoxib in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in standard assay buffer (0.1 M Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol) to yield final well concentrations spanning 0.01 µM to 100 µM. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation[7].
-
Pre-incubation (Critical Step): In a 96-well plate, combine 10 µL of the compound with 10 µL of heme cofactor and 10 µL of purified recombinant human COX-1 or COX-2[8]. Pre-incubate at 37°C for 15 minutes. Scientific Justification: Pyrazole derivatives frequently act as time-dependent, slow-binding inhibitors. Omitting this step will result in artificially high IC50 readouts.
-
Reaction Initiation: Add 10 µL of arachidonic acid (10 µM final concentration) to initiate catalysis[7]. Incubate for precisely 2 minutes.
-
Quenching: Stop the enzymatic reaction immediately by adding 10 µL of 1M HCl[6].
-
Detection: Quantify PGE2 formation utilizing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) per standard manufacturer instructions[8].
Protocol B: Ex Vivo Macrophage Cellular Assay (RAW 264.7)
Objective: Validating cell membrane permeability, intracellular target engagement, and physiological response[7].
Figure 2: Workflow for evaluating anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 macrophages at
cells/well in a 24-well plate. Incubate overnight at 37°C / 5% CO2 to ensure adherence.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Induction & Treatment: To initiate the inflammatory cascade, treat the cells with 1 µg/mL of lipopolysaccharide (LPS)[7]. Immediately co-administer the test pyrazole compound.
-
Internal Control: Always maintain an untreated/unstimulated control well to benchmark baseline constitutive PGE2 levels[9].
-
-
Cytotoxicity Counter-Screen: Run a parallel MTT assay on the treated cells. Scientific Justification: If a compound kills the cells, PGE2 levels will drop. Validating cell viability guarantees that measured anti-inflammatory effects are due to true COX-2 inhibition rather than compound toxicity[10].
-
Quantification: Following a 24-hour incubation, harvest the cell-free culture supernatant and measure secreted PGE2 using a highly sensitive sandwich or competitive ELISA[9],[7].
Summary & Future Directions
The benchmarking of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol validates its profile as a highly selective, robustly active anti-inflammatory agent. By directly mirroring the COX-2 specificity of Celecoxib through its privileged -CF3 and pyrazole components, this compound opens avenues for synthesizing safer analgesics. Researchers adopting these highly controlled in vitro and ex vivo ELISA pipelines can reliably integrate this benchmark into advanced hit-to-lead preclinical workflows.
References
- BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
- BenchChem. (2025). An In-depth Technical Guide to the Cyclooxygenase-2 (COX-2) Selectivity of Parecoxib.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors.
- NIH PMC. (2022). Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity.
- NIH PMC. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages.
- NIH PMC. (2018). Safety and efficacy of cyclooxygenase-2 inhibition for treatment of primary hypertrophic osteoarthropathy.
- NIH PMC. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- NIH PMC. (2009). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro.
- NIH PMC. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
- NIH PMC. (2019). Inhibition of PI3K-AKT Signaling Blocks PGE2-Induced COX-2 Expression in Lung Adenocarcinoma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
